molecular formula C9H9ClO2 B1454845 2-(2-Chloro-6-methylphenyl)acetic acid CAS No. 521300-44-7

2-(2-Chloro-6-methylphenyl)acetic acid

Cat. No.: B1454845
CAS No.: 521300-44-7
M. Wt: 184.62 g/mol
InChI Key: DHGFNRCKKXLLDC-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylphenyl)acetic acid is a valuable phenylacetic acid derivative utilized in chemical synthesis and pharmaceutical research. As a ring-substituted phenylacetic acid, this compound serves as a key synthetic intermediate and building block for the development of more complex molecules . Phenylacetic acid derivatives are known to exhibit auxin-like activity, functioning as plant growth regulators, which makes this compound of interest in agrochemical studies . In pharmaceutical contexts, closely related chloro- and methyl-substituted phenylacetic acid compounds are prominent in the synthesis of active pharmaceutical ingredients (APIs), demonstrating the structural utility of this chemical class . For instance, similar structures are employed in the manufacturing of therapeutics for oncology and immunology . Researchers value this compound for its potential in method development, scaffold elaboration, and exploring structure-activity relationships. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers should consult safety data sheets and conduct a thorough risk assessment before handling this compound.

Properties

IUPAC Name

2-(2-chloro-6-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGFNRCKKXLLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of 2-(2-Chloro-6-methylphenyl)acetic acid in the Synthesis of Diclofenac: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammation.[1] Its synthesis is a topic of significant interest in the pharmaceutical industry, with various routes developed to optimize yield, purity, and cost-effectiveness. A pivotal intermediate in several of these synthetic pathways is 2-(2-Chloro-6-methylphenyl)acetic acid. This technical guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent conversion to Diclofenac. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and discuss the critical parameters that influence the efficiency and outcome of the synthesis.

Introduction: The Significance of Phenylacetic Acid Derivatives in NSAID Synthesis

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, belongs to the phenylacetic acid class of NSAIDs.[2] The structural characteristics of the molecule, particularly the phenylacetic acid group and the twisted conformation of the dichlorophenyl ring, are crucial for its potent inhibitory activity against cyclooxygenase (COX) enzymes.[1][2] The synthesis of such a molecule necessitates a robust and efficient strategy, often revolving around the formation of key intermediates that can be readily converted to the final active pharmaceutical ingredient (API). This compound serves as a vital building block in this process, providing the core phenylacetic acid moiety onto which the characteristic 2,6-dichloroaniline group is introduced.

Synthesis of the Key Intermediate: this compound

The industrial production of this compound is a critical first step in many Diclofenac synthesis campaigns. A common and effective method involves the carbonylation of 2-chloro-6-methylbenzyl chloride.

Mechanistic Insights into Carbonylation

The carbonylation reaction introduces a carboxylic acid group onto the benzyl chloride derivative. This transformation is typically catalyzed by a transition metal complex, often palladium-based. The catalytic cycle is thought to involve the oxidative addition of the benzyl chloride to the metal center, followed by CO insertion and subsequent reductive elimination to yield the acyl-metal complex. Hydrolysis of this complex then liberates the desired carboxylic acid. The choice of catalyst, ligands, and reaction conditions is paramount to achieving high yields and selectivity.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • 2-Chloro-6-methylbenzyl chloride

  • Carbon monoxide (CO) gas

  • Palladium catalyst (e.g., Bistriphenylphosphine palladium dichloride)

  • Phase-transfer catalyst (e.g., Tetraethylammonium chloride)

  • Solvent (e.g., Xylene)

  • Aqueous base (e.g., Sodium hydroxide solution)

  • Hydrochloric acid (for acidification)

Procedure:

  • A high-pressure reactor is charged with 2-chloro-6-methylbenzyl chloride, the palladium catalyst, the phase-transfer catalyst, and the solvent.

  • The reactor is sealed and purged with an inert gas, such as nitrogen.

  • The reactor is then pressurized with carbon monoxide to the desired pressure.

  • The reaction mixture is heated to the optimal temperature with vigorous stirring.

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the reactor is cooled, and the excess CO pressure is carefully released.

  • The reaction mixture is transferred to a separation funnel, and the organic layer is washed with water.

  • The aqueous layer, containing the sodium salt of the product, is collected and acidified with hydrochloric acid to precipitate the this compound.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

Table 1: Typical Reaction Parameters for the Carbonylation of 2-Chloro-6-methylbenzyl chloride

ParameterValueReference
CatalystBistriphenylphosphine palladium dichloride[3]
SolventXylene[3]
Phase-transfer catalystTetraethylammonium chloride[3]
BaseSodium hydroxide[3]
CO Pressure1.5 MPa[3]
Temperature80 °C[3]
Reaction Time20 hours[3]
YieldUp to 95%[3]

Conversion of this compound to Diclofenac

The transformation of this compound into Diclofenac is the final and most critical step in this synthetic route. This is typically achieved through an amination reaction with 2,6-dichloroaniline.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a well-established method for the formation of carbon-nitrogen bonds.[4] In the context of Diclofenac synthesis, this reaction involves the copper-catalyzed coupling of this compound with 2,6-dichloroaniline.[5] The reaction generally requires high temperatures and a polar aprotic solvent.[4]

Mechanistic Considerations of the Ullmann Condensation

The mechanism of the Ullmann condensation is complex and still a subject of some debate. However, it is generally accepted to involve the formation of a copper(I) salt of the carboxylic acid, which then undergoes oxidative addition with the 2,6-dichloroaniline. Reductive elimination from the resulting copper(III) intermediate then yields the desired Diclofenac. The choice of copper catalyst (e.g., CuI, CuBr2) and ligand can significantly impact the reaction's efficiency.[5]

Experimental Protocol: Synthesis of Diclofenac via Ullmann Condensation

The following protocol outlines a general procedure for the synthesis of Diclofenac from this compound.

Materials:

  • This compound

  • 2,6-dichloroaniline

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., D-glucosamine hydrochloride)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for conversion to sodium salt)

Procedure:

  • A reaction vessel is charged with this compound, 2,6-dichloroaniline, the copper catalyst, the ligand, the base, and the solvent.

  • The mixture is heated under an inert atmosphere with stirring for several hours.

  • The progress of the reaction is monitored by a suitable analytical technique, such as HPLC.[6]

  • Once the reaction is complete, the mixture is cooled and diluted with water.

  • The aqueous solution is acidified with hydrochloric acid to precipitate the crude Diclofenac acid.

  • The crude product is collected by filtration and purified, for example, by recrystallization.

  • To obtain the more commonly used sodium salt, the purified Diclofenac acid is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of sodium hydroxide.[5]

  • The resulting Diclofenac sodium is then isolated by evaporation of the solvent or by precipitation.

Table 2: Representative Reaction Conditions for the Ullmann Condensation

ParameterValueReference
Reactant Ao-chlorophenylacetic acid[5]
Reactant B2,6-dichloroaniline[5]
CatalystCuI[5]
LigandD-glucosamine hydrochloride[5]
BaseK2CO3[5]
SolventDMF[5]
Molar Ratio (A:B:Cat:Ligand:Base)1:1:0.02-0.2:0.02-0.2:1-3[5]
Yield (Diclofenac Sodium)>90% (two steps)[5]

Alternative Synthetic Strategies and the Centrality of the Intermediate

While the Ullmann condensation is a prominent method, other synthetic routes to Diclofenac exist. Some methods involve the initial formation of 2,6-dichlorodiphenylamine, which is then subjected to acylation, cyclization, and hydrolysis to yield Diclofenac.[2] Another approach involves the Chapman rearrangement.[7] However, many of these alternative pathways are more complex and may result in lower overall yields. The synthesis via the this compound intermediate remains a highly viable and efficient option, particularly for large-scale industrial production.

Quality Control and Impurity Profiling

As with any pharmaceutical synthesis, rigorous quality control is essential to ensure the purity and safety of the final product. The synthesis of Diclofenac can potentially lead to the formation of impurities, such as unreacted starting materials or byproducts of side reactions.[6] For instance, an important impurity to monitor is 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one. High-performance liquid chromatography (HPLC) is a commonly used analytical technique for the detection and quantification of Diclofenac and its potential impurities.[6]

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the widely used NSAID, Diclofenac. Its efficient synthesis, typically via carbonylation of the corresponding benzyl chloride, sets the stage for the final coupling reaction with 2,6-dichloroaniline. The Ullmann condensation provides a robust and high-yielding method for this crucial C-N bond formation. Understanding the mechanistic details and optimizing the reaction conditions for both the synthesis of the intermediate and its conversion to Diclofenac are key to a successful and economically viable manufacturing process. This technical guide has provided a comprehensive overview of these critical steps, offering valuable insights for researchers and professionals in the field of drug development and manufacturing.

Visualizations

Synthesis_of_Intermediate cluster_start Starting Material cluster_process Carbonylation cluster_product Intermediate start 2-Chloro-6-methylbenzyl chloride process CO (1.5 MPa) Pd Catalyst Phase-Transfer Catalyst NaOH, Xylene, 80°C start->process Reaction product This compound process->product Yield: up to 95% Conversion_to_Diclofenac cluster_reactants Reactants cluster_reaction Ullmann Condensation cluster_final_product Final Product intermediate This compound reaction_conditions CuI Catalyst D-glucosamine HCl Ligand K2CO3, DMF intermediate->reaction_conditions aniline 2,6-dichloroaniline aniline->reaction_conditions diclofenac Diclofenac reaction_conditions->diclofenac High Yield

Caption: Conversion of the intermediate to Diclofenac via Ullmann Condensation.

References

  • DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. (2025).
  • A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. (2008). Drug Metabolism and Disposition.
  • Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw M
  • 2-Chlorophenylacetic acid synthesis. (n.d.). ChemicalBook.
  • Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. (2023). MDPI.
  • Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds. (n.d.). DergiPark.
  • Method of synthesizing diclofenac sodium. (2020).
  • 2-(2-(2,6-dichlorophenylamino) phenyl)acetic acid (Diclofenac sodium). (n.d.).
  • Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. (2024). PMC.
  • Ullmann condens
  • Synthesis and characterization of diclofenac impurity-A for the quality control of diclofenac and its formulation as per interna. (n.d.).
  • THE TECHNOLOGY BASIS OF DICLOFENAC SUBSTANCE PRODUCTION. (n.d.). Lviv Polytechnic National University Institutional Repository.
  • Method for synthesizing diclofenac sodium. (n.d.).
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (n.d.).

Sources

Topic: pKa Values and Ionization Behavior of 2-(2-Chloro-6-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH, profoundly influencing its solubility, permeability, and ultimately, its biological activity. This guide provides a comprehensive analysis of 2-(2-Chloro-6-methylphenyl)acetic acid, a molecule of interest in synthetic and medicinal chemistry. In the absence of readily available experimental data, this document outlines the theoretical principles for estimating its pKa based on structural analogy and substituent effects. Furthermore, it presents a rigorous, field-proven protocol for the experimental determination of pKa using potentiometric titration, specifically adapted for compounds with limited aqueous solubility. The guide culminates in a discussion of the molecule's ionization behavior, providing researchers with the fundamental knowledge required for its effective application in further studies.

Introduction: The Critical Role of pKa

This compound belongs to the class of phenylacetic acids, structures that are scaffolds for numerous biologically active compounds. The molecule's behavior in an aqueous environment is dictated by the acidic proton of its carboxylic acid moiety. The propensity of this proton to dissociate is quantified by the pKa value.

For drug development professionals, understanding the pKa is not merely an academic exercise; it is fundamental to predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1] A molecule's charge state affects its ability to cross biological membranes, bind to target proteins, and its overall solubility. Therefore, the precise determination of the pKa for this compound is a foundational step in its characterization.

Theoretical Framework and pKa Estimation

The ionization of a weak acid (HA) like this compound in water is described by the following equilibrium:

HA ⇌ H⁺ + A⁻

The acid dissociation constant, Ka, is the equilibrium constant for this reaction, and its negative logarithm is the pKa. The relationship between pH, pKa, and the ratio of the deprotonated (A⁻) to protonated (HA) forms is defined by the Henderson-Hasselbalch equation.[2][3][4]

pH = pKa + log₁₀([A⁻]/[HA])

This equation illustrates that when the concentrations of the protonated and deprotonated species are equal ([A⁻]/[HA] = 1), the pH of the solution is equal to the pKa of the compound.[5]

Substituent Effects on Acidity

A precise experimental pKa for this compound is not widely reported. However, we can formulate a robust estimate by analyzing its structure relative to the parent compound, phenylacetic acid.

  • Parent Compound: Phenylacetic acid has a well-established pKa of approximately 4.31.[6][7]

  • Electron-Withdrawing Groups (-I Effect): The chlorine atom at the ortho-position is strongly electronegative. It exerts a powerful inductive electron-withdrawing effect (-I effect), pulling electron density from the carboxylic acid group.[8][9] This stabilizes the resulting carboxylate anion (A⁻) upon deprotonation, thereby increasing the acid's strength and lowering its pKa.[8] For comparison, 2-chlorobutanoic acid (pKa = 2.86) is significantly more acidic than butanoic acid (pKa ≈ 4.8).[10]

  • The "Ortho Effect": Substituents at the ortho position can introduce steric hindrance that forces the -CH₂COOH group out of the plane of the phenyl ring. This disruption of coplanarity can inhibit resonance stabilization of the neutral acid form, making the proton easier to remove and thus increasing acidity.[11] This effect is observed in o-methylbenzoic acid (pKa 3.9), which is more acidic than both its para-isomer (pKa 4.4) and the parent benzoic acid (pKa 4.2), despite the methyl group's electron-donating nature.[11]

Estimation: Given the strong acid-strengthening inductive effect of the ortho-chloro substituent and the potential acid-strengthening steric effect from both ortho substituents, it is highly probable that the pKa of this compound is lower (i.e., more acidic) than that of phenylacetic acid (4.31) . A reasonable estimate would place its pKa in the range of 3.5 to 4.0 .

Experimental pKa Determination: A Validated Protocol

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and reliability.[1] The following protocol is designed for a compound like this compound, which may exhibit poor water solubility, necessitating a co-solvent approach.

Principle

The method involves titrating a solution of the weak acid with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration with a calibrated pH electrode. The pKa is determined from the pH at the half-equivalence point, where exactly half of the acid has been neutralized. For poorly soluble compounds, titrations are performed in several methanol-water mixtures, and the apparent pKa (psKa) values are extrapolated to 0% methanol to determine the true aqueous pKa.[12][13]

Step-by-Step Methodology

1. Preparation of Reagents:

  • Analyte Solution: Prepare a ~1 mM solution of this compound in a known volume of a methanol-water mixture (e.g., 40% v/v methanol). Causality: The co-solvent is essential to ensure complete dissolution of the analyte. The concentration is chosen to be low enough to minimize activity effects but high enough for a clear titration endpoint.
  • Titrant: Prepare and standardize a ~0.1 M solution of carbonate-free NaOH. Causality: Standardization against a primary standard like potassium hydrogen phthalate (KHP) is critical for accuracy. Carbonate-free conditions are essential as dissolved CO₂ is acidic and will interfere with the titration.
  • Ionic Strength Adjuster: Prepare a 1 M KCl solution. Causality: Maintaining a constant ionic strength (e.g., 0.15 M) throughout the titration minimizes variations in activity coefficients.[14]

2. Instrument Calibration:

  • Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).[14] Causality: This ensures the accuracy of the pH measurements, which are the primary data collected.

3. Titration Procedure:

  • Transfer a precise volume (e.g., 20 mL) of the analyte solution to a thermostatted titration vessel.
  • Add the required volume of 1 M KCl to achieve the target ionic strength.
  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration.[14] Causality: This removes dissolved CO₂ from the solution.
  • Immerse the calibrated pH electrode and the titrant delivery tip into the solution.
  • Begin the titration by adding small, precise increments of the standardized NaOH solution.
  • Record the pH value after each addition, allowing the reading to stabilize. Collect more data points near the equivalence point where the pH changes most rapidly.

4. Data Analysis (Yasuda-Shedlovsky Extrapolation):

  • Repeat the titration in at least three different methanol-water compositions (e.g., 30%, 40%, 50% methanol).
  • For each titration, plot the pH versus the volume of NaOH added and determine the half-equivalence point to find the apparent pKa (psKa) for that solvent mixture.
  • Plot the psKa values against the weight percentage of methanol.
  • Use the Yasuda-Shedlovsky equation to extrapolate the data to 0% methanol to obtain the aqueous pKa.[12][13] Causality: This extrapolation corrects for the effect of the organic co-solvent on the dielectric constant of the medium and proton solvation, providing the thermodynamically relevant aqueous pKa.
Experimental Workflow Diagram

G cluster_prep 1. Preparation & Calibration cluster_titration 2. Potentiometric Titration cluster_analysis 3. Data Analysis A Prepare Analyte in Methanol/Water B Standardize 0.1 M NaOH Titrant C Calibrate pH Meter (3-point) D Add Analyte & KCl to Vessel C->D E Purge with N2 Gas D->E F Titrate with NaOH, Record pH vs. Volume E->F G Plot Titration Curve, Determine psKa F->G H Repeat for Different % Methanol G->H I Yasuda-Shedlovsky Extrapolation H->I J Determine Aqueous pKa I->J

Caption: Ionization equilibrium of this compound.

Conclusion

While a definitive experimental pKa value for this compound is not prevalent in scientific literature, a robust estimation based on established principles of physical organic chemistry places it in the acidic range of 3.5 to 4.0. This guide provides the complete theoretical and practical framework for its precise determination using co-solvent potentiometric titration, a necessary procedure for compounds of this class. Understanding this pKa value is indispensable for scientists seeking to predict the compound's solubility, membrane permeability, and interactions in biological systems, forming the cornerstone for its rational use in research and development.

References

  • Henderson–Hasselbalch equation - Wikipedia. (n.d.). Retrieved from [Link]

  • Science Notes. (2023, March 25). Henderson Hasselbalch Equation and Examples. Retrieved from [Link]

  • Save My Exams. (2025, December 9). Henderson-Hasselbalch Equation - AP Chemistry Study Guide. Retrieved from [Link]

  • Khan Academy. (2021, August 24). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. Retrieved from [Link]

  • ChemTalk. (2021, December 2). Henderson-Hasselbalch Equation. Retrieved from [Link]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Trajkovic-Jolevska, S. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

  • Takacs-Novak, K., et al. (2019). Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures. ResearchGate. Retrieved from [Link]

  • Schoukens, G. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid? Retrieved from [Link]

  • Pion Inc. (n.d.). Potentiometric pKa determination of water-insoluble compounds. Retrieved from [Link]

  • Duer, W. C., & Robinson, R. A. (1971). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Journal of the Chemical Society B: Physical Organic, 2375. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity - Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

Advanced Synthesis & Mechanistic Review: Phenylacetic Acid Derivatives in NSAID Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the synthetic architecture and pharmacological optimization of phenylacetic acid (PAA) derivatives, a cornerstone class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Focusing on Diclofenac , Aceclofenac , Bromfenac , and Nepafenac , we explore the transition from classical Ullmann condensations to advanced rearrangements (Chapman, Sommelet-Hauser). This document is designed for process chemists and medicinal scientists, prioritizing scalable synthetic routes, structure-activity relationships (SAR), and mechanistic precision.

Molecular Architecture & SAR: The Phenylacetic Acid Scaffold

The efficacy of PAA derivatives hinges on a specific geometric constraint: the "twist." Unlike planar molecules, potent PAA NSAIDs require a non-coplanar arrangement between the two aromatic rings to fit the hydrophobic channel of the Cyclooxygenase (COX) enzyme.

Core SAR Principles
  • The Acidic Center: The carboxylic acid (or hydrolyzable ester/amide) is essential for ionic interaction with the Arg-120 residue in the COX active site.

  • The "Twist" (Steric Hindrance): Ortho-substituents (Cl, F, Me) on the bottom aniline ring force the two phenyl rings to be perpendicular. This torsion is critical for binding affinity.[1]

  • The Linker: The -NH- bridge provides flexibility and H-bonding capability (with Tyr-355).

  • Para-Position: Substituents here (e.g., Br in Bromfenac) modulate lipophilicity and metabolic stability.

SAR_Concept Scaffold Phenylacetic Acid Scaffold Acid Acidic Head (COOH/COOR) Arg-120 Interaction Scaffold->Acid Bridge NH Linker H-Bonding (Tyr-355) Scaffold->Bridge Ortho Ortho-Substituents (Cl, Me) Forces Torsion (The Twist) Bridge->Ortho Steric Clash Para Para-Substituents (Br, H) Lipophilicity & Potency Bridge->Para

Figure 1: Structural determinants of potency in PAA NSAIDs. The orthogonal twist induced by ortho-substituents is the defining feature of the pharmacophore.

Synthetic Pathways: From Classical to Modern

Diclofenac: The Chapman Rearrangement Route

While early synthesis relied on the Ullmann condensation (low yield, harsh conditions), the Chapman rearrangement offers a superior, scalable pathway. This route avoids the formation of tarry by-products associated with copper-mediated couplings.

Mechanism:

  • Formation of an imidoyl chloride from N-phenylbenzamide.

  • Reaction with a phenol to form an imidate.

  • Chapman Rearrangement: Thermal migration of the aryl group from oxygen to nitrogen (

    
     migration), forming the diphenylamine core.
    
  • Hydrolysis to the final acid.

Diclofenac_Chapman Start N-Phenylbenzamide Derivative Imidoyl Imidoyl Chloride Intermediate Start->Imidoyl PCl5 or SOCl2 Imidate Aryl Imidate (O-Aryl isomer) Imidoyl->Imidate 2,6-Dichlorophenol Base Rearranged N,N-Diaryl Amide (Chapman Product) Imidate->Rearranged Heat (200-250°C) O -> N Migration Diclofenac Diclofenac Sodium Rearranged->Diclofenac NaOH / Hydrolysis

Figure 2: The Chapman Rearrangement pathway for Diclofenac synthesis, favoring high yields and avoiding copper catalysts.

Aceclofenac: The Prodrug Derivatization

Aceclofenac is synthesized via the esterification of Diclofenac. It acts as a prodrug, hydrolyzing back to Diclofenac in vivo, but also exhibits direct inhibition of PGE2 synthesis with reduced gastrointestinal toxicity.

  • Key Step: Selective alkylation of Diclofenac with tert-butyl chloroacetate followed by acidolysis (using Formic acid or TFA) to remove the tert-butyl group, yielding the glycolic acid ester.

Nepafenac: The Sulfur-Ylide Rearrangement

Nepafenac (and its active metabolite Amfenac) represents a more complex synthesis involving the construction of the phenylacetic acid side chain on a benzophenone core.

The Gassman-Type Route: This route is notable for its use of a Sommelet-Hauser type rearrangement to functionalize the ortho-position of the aniline ring.

  • Chlorination: 2-Aminobenzophenone is treated with tert-butyl hypochlorite to form the N-chloro intermediate.[2]

  • S-Alkylation: Reaction with 2-(methylthio)acetamide creates an azasulfonium salt.

  • Rearrangement: Treatment with base (Et3N) generates a sulfur ylide, which undergoes a [2,3]-sigmatropic rearrangement (or Sommelet-Hauser) to introduce the acetamide side chain.

  • Desulfurization: Raney Nickel removes the methylthio group.

Nepafenac_Synthesis Start 2-Aminobenzophenone NChloro N-Chloro Intermediate (Unstable) Start->NChloro t-BuOCl -65°C Sulfonium Azasulfonium Salt NChloro->Sulfonium Methylthioacetamide Ylide Sulfur Ylide Sulfonium->Ylide Triethylamine Rearranged Alpha-SMe Amide (Ortho-substituted) Ylide->Rearranged Rearrangement Re-aromatization Nepafenac Nepafenac Rearranged->Nepafenac Raney Ni / H2 Desulfurization

Figure 3: Nepafenac synthesis via sulfur-ylide rearrangement.[3][4] This route efficiently installs the acetamide chain ortho to the amine.

Deep Dive Protocol: Synthesis of Nepafenac

Rationale: This protocol is selected for its technical complexity and high relevance in process chemistry. It demonstrates the handling of unstable N-chloro intermediates and catalytic desulfurization.

Safety Prerequisite: tert-Butyl hypochlorite is thermally unstable and light-sensitive. Perform all steps under inert atmosphere (Nitrogen/Argon) and low temperature.

Phase 1: Formation of the Precursor
  • Charge: In a reactor, dissolve 2-aminobenzophenone (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool: Lower internal temperature to -65°C using a dry ice/acetone bath.

  • Chlorination: Add tert-butyl hypochlorite (1.05 eq) dropwise. Maintain temperature below -60°C. Stir for 30 minutes.

    • Checkpoint: Solution turns yellow/orange indicating N-chloroamine formation.

  • Addition: Add a solution of 2-(methylthio)acetamide (1.0 eq) in THF dropwise.

  • Ylide Formation: Add Triethylamine (1.1 eq) slowly. The mixture will thicken as the sulfur ylide forms and rearranges.

  • Warm: Allow the reaction to warm to room temperature over 2 hours.

  • Quench & Wash: Wash organic layer with water (2x), dry over MgSO4, and concentrate to yield the alpha-(methylthio) precursor .

Phase 2: Desulfurization (Raney Nickel Reduction)
  • Preparation: Wash Raney Nickel catalyst (W-2 or similar grade) with water and then THF to remove alkali.

  • Reaction: Dissolve the precursor from Phase 1 in THF/Water (4:1 ratio). Add the washed Raney Nickel (approx. 400% w/w relative to substrate - Note: High loading is typical for desulfurization).

  • Conditions: Stir vigorously at room temperature (20-25°C). Hydrogen pressure is usually not required if the Ni is active enough, but mild pressure (1-2 atm) accelerates the reaction.

  • Monitoring: Monitor by HPLC for the disappearance of the methylthio peak.

  • Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.

  • Crystallization: Recrystallize from Isopropyl Alcohol (IPA) to obtain Nepafenac as yellow needles.

Yield Expectations: 80-85% overall from benzophenone.

Comparative Data: PAA Derivatives

CompoundCOX SelectivityLogPKey Synthetic FeaturePrimary Indication
Diclofenac Balanced (COX-1/2)4.51Chapman RearrangementRheumatoid Arthritis, Pain
Aceclofenac COX-2 Preferential4.5*Glycolic EsterificationOsteoarthritis (Chondroprotection)
Bromfenac COX-2 Preferential5.32Indolinone HydrolysisOphthalmic (Post-op)
Nepafenac Prodrug (to Amfenac)2.26Sulfur-Ylide RearrangementOphthalmic (Penetrates Cornea)

*LogP values are approximate and pH dependent.

References

  • Synthesis of Nepafenac. ChemicalBook. Retrieved from

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology. Retrieved from

  • Process For The Preparation Of Nepafenac. Quick Company. Retrieved from

  • Synthesis method of Nepafenac (CN101906055A). Google Patents. Retrieved from

  • Method of synthesizing diclofenac sodium (US20200055811A1). Google Patents. Retrieved from

  • A Nonsteroidal Antiinflammatory Drug: Aceclofenac. FABAD Journal of Pharmaceutical Sciences. Retrieved from

  • Novel synthesis method of bromfenac sodium. Eureka | Patsnap. Retrieved from

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. Retrieved from

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Methodological & Application

Preparation of Diclofenac Sodium starting from 2-(2-Chloro-6-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols for the Synthesis of Diclofenac Sodium

Introduction

Diclofenac sodium, chemically known as sodium 2-[(2,6-dichlorophenyl)amino]phenylacetate, is a potent and widely prescribed non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic, antipyretic, and anti-inflammatory properties. It is a cornerstone in the management of pain and inflammation associated with conditions like arthritis.[1] The synthesis of this crucial pharmaceutical ingredient is a topic of significant interest for researchers and professionals in drug development and manufacturing.

This guide provides a detailed, research-grade protocol for the synthesis of Diclofenac Sodium. It is important to address that the specified starting material, 2-(2-Chloro-6-methylphenyl)acetic acid, does not align with the final structure of Diclofenac, which is 2-[(2,6-dichlorophenyl)amino]phenylacetic acid.[2] A direct synthesis from the proposed material is not described in established chemical literature and would require complex, non-standard transformations.

Therefore, this document details a scientifically validated and industrially relevant pathway: the copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation, between an o-halophenylacetic acid derivative and 2,6-dichloroaniline. This method represents a fundamental approach to constructing the core diphenylamine structure of Diclofenac.

Part 1: Synthetic Strategy and Mechanism

Overall Synthetic Strategy

The synthesis is a two-part process. The first, and most critical step, is the formation of the diphenylamine core of Diclofenac via a C-N cross-coupling reaction. The second step is a simple acid-base reaction to convert the resulting Diclofenac acid into its more soluble and pharmaceutically applicable sodium salt.

G cluster_0 Part A: C-N Bond Formation cluster_1 Part B: Salt Formation Start_A o-Halophenylacetic Acid Derivative (e.g., o-Iodophenylacetic acid) Product_A 2-[(2,6-dichlorophenyl)amino]phenylacetic acid (Diclofenac Acid) Start_A->Product_A Ullmann Condensation (Cu Catalyst, Base) Reagent_A 2,6-Dichloroaniline Reagent_A->Product_A Start_B Diclofenac Acid Product_A->Start_B Purification Product_B Diclofenac Sodium Start_B->Product_B Neutralization Reagent_B Sodium Hydroxide (NaOH) Reagent_B->Product_B

Caption: Overall workflow for Diclofenac Sodium synthesis.

The Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by copper.[3][4][5] While the precise mechanism can vary with conditions, it is generally understood to involve the following key stages:

  • Formation of Active Copper(I) Species: The copper catalyst, often Cu(I) or generated in situ from Cu(0) or Cu(II) salts, is the active catalytic species.

  • Oxidative Addition: The aryl halide (e.g., o-iodophenylacetic acid) undergoes oxidative addition to the copper(I) center, forming an organocopper(III) intermediate.

  • Amine Coordination & Deprotonation: The amine (2,6-dichloroaniline) coordinates to the copper center. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species to continue the catalytic cycle.

The use of aryl iodides is often preferred over chlorides or bromides as the C-I bond is weaker, facilitating the oxidative addition step.[4]

UllmannMechanism CuI Cu(I) Intermediate1 [Ar-Cu(III)-I] CuI->Intermediate1 Oxidative Addition ArX Ar-I ArX->Intermediate1 Amine R₂NH Intermediate2 [Ar-Cu(III)-NR₂] Amine->Intermediate2 Base Base Base->Intermediate2 Product Ar-NR₂ Intermediate1->Intermediate2 Ligand Exchange Intermediate2->CuI Reductive Elimination Intermediate2->Product

Caption: Simplified catalytic cycle of the Ullmann C-N coupling.

Part 2: Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of 2-[(2,6-dichlorophenyl)amino]phenylacetic acid (Diclofenac Acid)

This protocol is adapted from established Ullmann condensation procedures for Diclofenac synthesis.[6][7][8] It utilizes methyl o-iodophenylacetate as the starting material, followed by hydrolysis.

Table 1: Reagents and Materials for Part A

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Methyl o-iodophenylacetate276.0627.6 g100Starting aryl halide
2,6-Dichloroaniline162.0216.2 g100Coupling partner
Copper(I) Iodide (CuI)190.453.8 g20Catalyst
D-Glucosamine HCl215.634.4 g20Ligand to stabilize Cu
Cesium Carbonate (Cs₂CO₃)325.8297.8 g300Base
DMSO / Water (1:1)-160 mL-Solvent system
Ethyl Acetate-As needed-Extraction solvent
N,N-Dimethylformamide (DMF)73.09160 mL-Solvent for hydrolysis
Sodium Hydroxide (NaOH)40.008.0 g200For hydrolysis
Hydrochloric Acid (conc.)-As needed-For acidification

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl o-iodophenylacetate (27.6 g), 2,6-dichloroaniline (16.2 g), CuI (3.8 g), D-glucosamine hydrochloride (4.4 g), and cesium carbonate (97.8 g).[8]

  • Solvent Addition: Add the DMSO/water (1:1, v/v) solvent mixture (160 mL) to the flask.

  • Condensation Reaction: Stir the mixture and heat to 110°C under a nitrogen atmosphere. Maintain this temperature for approximately 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (160 mL) and centrifuge or filter to separate the solids. Collect the supernatant (organic layer). This layer contains the intermediate methyl ester of Diclofenac.

  • Hydrolysis to Diclofenac Acid: Transfer the supernatant to a clean flask. While the patent literature describes direct conversion to the sodium salt, for isolation of the free acid, the solvent would first be removed under reduced pressure. The resulting residue is then dissolved in DMF (160 mL). A solution of NaOH (8.0 g) in water (35 mL) is added, and the mixture is heated to 80°C for 24 hours to hydrolyze the methyl ester.[8][9]

  • Acidification and Isolation: After hydrolysis, cool the reaction mixture. Slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2-3), which will precipitate the Diclofenac acid as a solid.[10]

  • Purification: Filter the crude Diclofenac acid and wash thoroughly with water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield a yellowish-white solid.[1]

Part B: Conversion to Diclofenac Sodium

This step involves the neutralization of the purified Diclofenac acid to form the sodium salt.

Table 2: Reagents and Materials for Part B

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Diclofenac Acid296.1529.6 g (100 mmol)Product from Part A
Sodium Hydroxide (NaOH)40.004.0 g (100 mmol)Base (1.0 equivalent)
Ethanol / Water-As neededSolvent system

Step-by-Step Protocol:

  • Dissolution: In a suitable flask, dissolve the purified Diclofenac acid (29.6 g) in a mixture of ethanol and water (e.g., 270 mL water, 270 mL ethanol) by warming to 40-45°C.[10]

  • Neutralization: Prepare a solution of sodium hydroxide (4.0 g) in a minimal amount of water. Cool the Diclofenac acid solution to room temperature and add the NaOH solution dropwise with constant stirring.

  • Product Isolation: After the addition is complete, the Diclofenac sodium may precipitate. The solvent can be removed under reduced pressure to yield the solid salt.

  • Drying: Dry the resulting white crystalline powder in a vacuum oven at 70°C to a constant weight. The final yield should be calculated based on the initial amount of Diclofenac acid. High yields (e.g., >95%) are expected for this step.[8]

Part 3: Characterization and Quality Control

The identity and purity of the synthesized Diclofenac Sodium must be confirmed using standard analytical techniques.

Table 3: Analytical Characterization Data

TestMethodExpected Result
Appearance Visual InspectionWhite to slightly yellowish crystalline powder.
Melting Point Melting Point Apparatus283–285 °C (for Diclofenac Acid: 155-157 °C).[1][7]
Solubility USP/Ph. Eur.Sparingly soluble in water, freely soluble in methanol.[7]
Identification A FTIR (KBr Disc)The infrared absorption spectrum should be concordant with the reference spectrum of Diclofenac Sodium.
Identification B HPLCThe retention time of the main peak in the chromatogram of the sample corresponds to that of the standard.[11]
Purity HPLCPurity should be ≥ 99.0%. Impurities should be within pharmacopeial limits.[11]
Assay Titration99.0% to 101.0% of C₁₄H₁₀Cl₂NNaO₂, calculated on the dried basis.[11]

References

  • AL-MUSTAQBAL JOURNAL OF PHARM. & MED. SCIENCES. (2024). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact.
  • International Journal of Research in Reptiles. (2017). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid.
  • ResearchGate. (n.d.). Scheme of synthesis of NDF from DF. 2-(2,6-Dichloroanilino)phenylacetic.... Available from: [Link]

  • Lviv Polytechnic National University Institutional Repository. (n.d.). THE TECHNOLOGY BASIS OF DICLOFENAC SUBSTANCE PRODUCTION.
  • Google Patents. (2022). Method for synthesizing diclofenac sodium. CN109553544B.
  • Science X. (2022). Atom-economy and time-economy synthesis of diclofenac sodium in a desktop micro-chemical plant. Available from: [Link]

  • Google Patents. (2020). Method of synthesizing diclofenac sodium. US20200055811A1.
  • WIPO Patentscope. (2005). A PROCESS FOR THE PREPARATION OF [2-(2,6-DICHLORO ANILINO) PHENYL] ACETOXY ACETIC ACID. WO/2005/073163. Available from: [Link]

  • Google Patents. (2023). Method for synthesizing diclofenac sodium. US20230234911A1.
  • BYJU'S. (2020). Ullmann Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of diclofenac impurity-A for the quality control of diclofenac and its formulation as per interna. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available from: [Link]

  • Google Patents. (1981). Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same. US4283532A.
  • ResearchGate. (n.d.). Synthesis route map of diclofenac methyl ester Using aniline.... Available from: [Link]

  • Google Patents. (1992). Process for the preparation of 2, 6-dichlorodiphenylamino-acetic acid derivatives. CA1310017C.
  • Chem-Impex. (n.d.). 2-(2,6-Dichloroanilino)phenylacetic acid. Available from: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Available from: [Link]

  • MDPI. (n.d.). Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. Available from: [Link]

  • ResearchGate. (2021). Diclofenac Synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available from: [Link]

  • USP. (n.d.). Diclofenac Sodium. Available from: [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available from: [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • MDPI. (2022). Development and Optimization of Nanolipid-Based Formulation of Diclofenac Sodium: In Vitro Characterization and Preclinical Evaluation. Available from: [Link]

  • Biosciences Biotechnology Research Asia. (2024). Formulation and Characterization of Diclofenac Sodium Nanogel for Controlled Drug Release. Available from: [Link]

  • Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Available from: [Link]

  • PMC. (2023). Synthesis, Characterization and Biocompatibility Evaluation of Novel Chitosan Lipid Micro-Systems for Modified Release of Diclofenac Sodium. Available from: [Link]

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Optimized Thin-Layer Chromatography (TLC) Solvent Systems for the Analysis of Phenylacetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This comprehensive guide details the principles and practices for the effective separation of phenylacetic acid and its derivatives using Thin-Layer Chromatography (TLC). As a senior application scientist, this document moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results. We will explore the critical role of solvent system selection, provide detailed experimental protocols, and offer troubleshooting guidance. This application note is intended for researchers, scientists, and professionals in drug development and quality control who utilize TLC for the analysis of this important class of compounds.

Introduction: The Analytical Challenge of Phenylacetic Acids

Phenylacetic acid and its derivatives are a broad class of compounds with significant applications in the pharmaceutical, agricultural, and fragrance industries. Many, like ibuprofen, diclofenac, and naproxen, are widely used as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The core structure, a phenyl ring attached to an acetic acid moiety, provides a foundational polarity that is modified by various substituents. These modifications, ranging from simple alkyl groups to more complex aromatic systems, create a spectrum of polarities and chemical properties that necessitate carefully optimized analytical methods for their separation and identification.

Thin-Layer Chromatography (TLC) is a powerful, rapid, and cost-effective technique ideal for the qualitative analysis of these compounds.[2][3] Its simplicity allows for the simultaneous analysis of multiple samples, making it an excellent tool for reaction monitoring, purity assessment, and preliminary identification.[4][5] The success of any TLC analysis hinges on the selection of an appropriate solvent system (mobile phase) that can effectively differentiate between structurally similar derivatives based on their interaction with the stationary phase (typically silica gel).[6][7]

The Science of Separation: Mastering Solvent Selection

The separation of compounds on a TLC plate is governed by the principle of differential partitioning between the stationary phase and the mobile phase.[6] For phenylacetic acid derivatives, which are acidic in nature, this partitioning is primarily influenced by polarity and hydrogen bonding interactions.

  • The Stationary Phase: Standard TLC plates are coated with silica gel (SiO2), a highly polar stationary phase with surface silanol groups (Si-OH).[6] These groups can form strong hydrogen bonds with polar functional groups, such as the carboxylic acid moiety of phenylacetic acid derivatives.

  • The Mobile Phase: The mobile phase, a solvent or mixture of solvents, ascends the TLC plate via capillary action, carrying the analytes with it.[4] The polarity of the mobile phase is the most critical factor in achieving good separation. A more polar mobile phase will have a stronger affinity for the analytes, moving them further up the plate and resulting in a higher Retention Factor (Rf) value. Conversely, a less polar mobile phase will result in lower Rf values as the analytes are more strongly retained by the polar stationary phase.[8]

The Causality of Solvent Choice for Phenylacetic Acids:

The carboxylic acid group (-COOH) is the dominant polar feature of these molecules. However, the overall polarity is modulated by the substituents on the phenyl ring. For instance, ibuprofen, with its isobutylphenyl group, is less polar than phenylacetic acid itself. Diclofenac, with its dichlorophenylamino group, exhibits a different polarity profile.

To achieve optimal separation (ideally with Rf values between 0.2 and 0.8), a multi-component solvent system is often required.[6] A typical system will consist of:

  • A non-polar component (e.g., hexane, toluene, or cyclohexane) to modulate the overall solvent strength.

  • A moderately polar component (e.g., ethyl acetate, acetone, or chloroform) to facilitate the movement of the analytes.

  • A small amount of a highly polar and acidic component (e.g., glacial acetic acid or formic acid). This is crucial for analyzing carboxylic acids. The acid in the mobile phase protonates the carboxylate anions, reducing their strong interaction with the silica gel and preventing "streaking" or "tailing" of the spots.[4][7][9]

Experimental Protocol: A Validated Approach to TLC of Phenylacetic Acid Derivatives

This protocol provides a robust and validated methodology for the TLC analysis of phenylacetic acid derivatives.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[10]

  • Solvents: HPLC grade or equivalent purity of all solvents is recommended.

  • Samples: Prepare ~1 mg/mL solutions of the phenylacetic acid derivative in a volatile solvent like methanol, ethanol, or ethyl acetate.[4]

  • Developing Chamber: A glass chamber with a tight-fitting lid.

  • Capillary Spotters: Glass microcapillaries for sample application.

  • Visualization Tools: A UV lamp (254 nm) and/or appropriate staining reagents.

Step-by-Step Methodology
  • Plate Preparation:

    • Handle the TLC plate carefully by the edges to avoid contaminating the silica surface.

    • Using a pencil, lightly draw a straight line (the origin) about 1 cm from the bottom of the plate.[11] Do not use a pen, as the ink will chromatograph.

    • Mark the lanes for each sample along the origin line, ensuring adequate space between them.

  • Chamber Saturation:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[4]

    • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, which is crucial for reproducible results and preventing uneven solvent front migration.[12]

    • Cover the chamber and allow it to equilibrate for at least 15-20 minutes.[13][14]

  • Sample Application (Spotting):

    • Using a capillary spotter, apply a small amount of each sample solution to its designated lane on the origin line.

    • Aim for a spot diameter of 1-2 mm.[7] To achieve this, apply the sample in successive small portions, allowing the solvent to evaporate completely between applications.

    • If available, a co-spot (a spot containing a mixture of the unknown and a known standard) can be very helpful for identification.[15]

  • Plate Development:

    • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is vertical and not touching the sides of the chamber.[11]

    • Replace the lid immediately and allow the solvent to ascend the plate by capillary action.

    • Do not disturb the chamber during development.

    • When the solvent front has reached about 0.5 cm from the top of the plate, remove the plate from the chamber.[6]

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • UV Light: Most phenylacetic acid derivatives are UV-active due to the aromatic ring. Visualize the plate under a UV lamp at 254 nm. The spots will appear as dark areas on a fluorescent green background. Circle the spots with a pencil.

    • Staining (if necessary): If the compounds are not UV-active or for enhanced visualization, various staining techniques can be employed.

      • Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[16] This method is generally non-destructive.

      • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized.

      • Bromocresol Green: This stain is specific for acidic compounds, which will appear as yellow-green spots on a blue background.

  • Rf Calculation:

    • Measure the distance from the origin to the center of each spot.

    • Measure the distance from the origin to the solvent front.

    • Calculate the Rf value for each spot using the following formula:[2]

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Diagram of the TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase B Saturate Developing Chamber A->B F Develop Plate in Chamber B->F C Prepare TLC Plate (Draw Origin) E Spot Sample on Origin C->E D Dissolve Sample D->E E->F G Mark Solvent Front & Dry Plate F->G H Visualize under UV Light G->H I Apply Staining Reagent (Optional) H->I J Calculate Rf Values I->J

Caption: A flowchart illustrating the key steps in a standard Thin-Layer Chromatography experiment.

Data Presentation: Recommended Solvent Systems

The following table summarizes experimentally validated solvent systems for several common phenylacetic acid derivatives. Note that Rf values can vary slightly depending on the specific experimental conditions (e.g., temperature, humidity, and plate manufacturer).

CompoundSolvent System (v/v/v)Rf Value (Approximate)Source
Diclofenac Sodium Toluene : Acetone : Glacial Acetic Acid (10:15:0.2)0.60[10][17]
Cyclohexane : Chloroform : Methanol : Glacial Acetic Acid (6:3:0.5:0.5)0.45[3][18]
Toluene : Ethyl Acetate : Glacial Acetic Acid (60:40:1)Not Specified
Ibuprofen Toluene : Ethyl Acetate : Glacial Acetic Acid (17:13:1)Not Specified[19][20]
n-Hexane : Ethyl Acetate : Glacial Acetic Acid (36:12:2)Not Specified[21]
Naproxen Toluene : Methanol : Glacial Acetic Acid (7.5:1:0.2)0.61 ± 0.06[22]
Toluene : Acetone : Chloroform (2:5:12)0.44[23]
Glacial Acetic Acid : n-Hexane : Acetone (0.10:10:10)Not Specified[23]
Phenylacetic Acid Toluene / HexanesNot Specified[24]

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Streaking or Tailing Spots - Sample is too concentrated.- The compound is strongly acidic and interacting too strongly with the silica gel.[4]- Dilute the sample solution.[4]- Add a small amount of acetic or formic acid to the mobile phase.[9][25]
Spots Remain at the Origin (Low Rf) - The mobile phase is not polar enough.- Increase the proportion of the polar solvent in the mobile phase.[8]
Spots Run with the Solvent Front (High Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent or increase the proportion of the non-polar solvent.[8]
Uneven Solvent Front - The TLC plate was not placed vertically in the chamber.- The chamber was not properly saturated.[25]- Ensure the plate is straight during development.- Allow for adequate chamber saturation time.
No Spots are Visible - The sample is not UV-active.- The sample concentration is too low.- The compound does not react with the chosen stain.- Use a chemical stain (e.g., iodine or permanganate).- Spot a more concentrated sample.- Try a different, more general stain.

Logical Relationship between Polarity and Mobile Phase Composition

Polarity_Relationship cluster_compound Analyte Properties cluster_interaction TLC Interactions cluster_mobile_phase Mobile Phase Adjustment (to increase Rf) Compound_Polarity Increased Analyte Polarity (e.g., more polar substituents) Stationary_Phase_Affinity Stronger Affinity for Stationary Phase (Silica) Compound_Polarity->Stationary_Phase_Affinity Lower_Rf Lower Rf Value Stationary_Phase_Affinity->Lower_Rf Increase_Polarity Increase Mobile Phase Polarity Lower_Rf->Increase_Polarity To counteract Add_Polar_Solvent Increase ratio of polar solvent (e.g., Ethyl Acetate, Acetone) Increase_Polarity->Add_Polar_Solvent Add_Acid Add a small amount of Glacial Acetic Acid Increase_Polarity->Add_Acid

Caption: The relationship between analyte polarity, its behavior on a TLC plate, and the necessary adjustments to the mobile phase composition.

Conclusion: A Foundation for Further Analysis

Thin-Layer Chromatography is an indispensable tool for the rapid and efficient analysis of phenylacetic acid and its derivatives. By understanding the fundamental principles of separation and the causal relationships between compound polarity, stationary phase interactions, and mobile phase composition, researchers can develop and optimize robust TLC methods. The protocols and solvent systems presented in this application note provide a solid foundation for achieving reliable and reproducible results, which are critical for both research and quality control in the pharmaceutical and chemical industries. While TLC is often a preliminary analytical tool, its proper execution is paramount for guiding further, more quantitative analyses such as High-Performance Liquid Chromatography (HPLC).[26]

References

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  • University of Colorado Boulder. Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at: [Link]

  • Starek, M., & Krzek, J. (2019, December 16). Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets. PMC. Available at: [Link]

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  • MDPI. (2020, August 10). Rapid TLC with Densitometry for Evaluation of Naproxen Stability. Available at: [Link]

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  • University of Alberta. TLC Stains. Available at: [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • SciSpace. Evaluation of TLC-densitometry assay validation applied to complex matrix. Available at: [Link]

  • Stevens Institute of Technology. Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. Available at: [Link]

  • University of Rochester. How To: Run a Prep TLC. Department of Chemistry. Available at: [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Available at: [Link]

  • MDPI. (2020, August 2). Estimating Limits of Detection and Quantification of Ibuprofen by TLC-Densitometry at Different Chromatographic Conditions. Available at: [Link]

  • Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Available at: [Link]

  • Gondalia, R., & Dharamsi, A. (2025, February 10). Synthesis, and A Novel High-Performance Liquid Chromatographic Method for the Determination of Naproxen in Pharmaceutical Formul. Available at: [Link]

  • PMC. Detection Progress of Selected Drugs in TLC. Available at: [Link]

  • PMC. (2015, December 3). A High-Performance Thin Layer Chromatography (HPTLC) Method for Simultaneous Determination of Diphenhydramine Hydrochloride and Naproxen Sodium in Tablets. Available at: [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Available at: [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). Available at: [Link]

  • PubMed. (2010, November 15). TLC chromatographic-densitometric assay of ibuprofen and its impurities. Available at: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield in the hydrolysis of 2-(2-Chloro-6-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HYD-26-CMA Subject: Improving yield in the hydrolysis of 2-(2-Chloro-6-methylphenyl)acetonitrile Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho Effect" Challenge

You are likely encountering difficulty because 2-(2-Chloro-6-methylphenyl)acetonitrile is a sterically hindered ortho-substituted nitrile . The 2-chloro and 6-methyl groups create a "steric shield" around the benzylic carbon and the nitrile group.

This steric bulk prevents the nucleophilic attack of water, often causing the reaction to stall at the primary amide intermediate (2-(2-Chloro-6-methylphenyl)acetamide), which is significantly more stable and harder to hydrolyze than the nitrile itself. Standard protocols (e.g., 10% NaOH reflux) often fail here.

This guide provides high-impact troubleshooting to push the equilibrium to the carboxylic acid.

Module 1: The "Amide Trap" (Incomplete Conversion)

User Issue: "My HPLC shows 100% conversion of starting material, but the product is the amide, not the acid. Extended reflux doesn't help."

Technical Insight: The hydrolysis proceeds in two steps:[1][2][3][4][5][6]

  • Nitrile

    
     Amide:  Relatively fast, even with hindrance.
    
  • Amide

    
     Acid:  Rate-limiting step. The tetrahedral intermediate required for amide hydrolysis is extremely crowded due to the 2,6-disubstitution pattern.
    

Protocol A: High-Temperature Acidolysis (The "Brute Force" Method) Standard aqueous acids boil at too low a temperature (


) to overcome the activation energy barrier of the amide step. You must increase the reaction temperature.[7]
  • Reagent: Sulfuric Acid (

    
    ) / Water / Acetic Acid.
    
  • Ratio: 1:1:1 (v/v/v). Acetic acid acts as a solvent to solubilize the organic substrate.

  • Temperature: Reflux at

    
     .
    
  • Duration: 12--24 hours.

  • Workup: Pour onto crushed ice. The acid should precipitate.

Protocol B: The Nitrous Acid "Trick" (Bouveault Variation) If the amide is stubborn, do not rely on simple hydrolysis. Use a nitrosylating agent to convert the amide to the acid via a diazonium-like intermediate. This is often the only way to hydrolyze extremely hindered amides under mild thermal conditions.

  • Dissolve: Suspend the stalled amide intermediate in concentrated

    
     (or acetic acid/H2SO4 mixture).
    
  • Add: Sodium Nitrite (

    
    ) slowly at 
    
    
    
    (Caution:
    
    
    gas evolution).
  • Heat: Slowly warm to

    
    .
    
  • Mechanism: The amide nitrogen is nitrosated, forming an unstable N-nitroso species that decomposes to the carboxylic acid and nitrogen gas (

    
    ). The evolution of gas drives the reaction to completion irreversibly.
    
Module 2: Solubility & Aggregation

User Issue: "The starting material forms a gummy ball in the flask and doesn't react."

Technical Insight: 2-(2-Chloro-6-methylphenyl)acetonitrile is highly lipophilic. In aqueous base or dilute acid, it aggregates, reducing the surface area available for reaction.

Troubleshooting Guide:

MethodSolvent SystemMechanism of ActionRecommended For
Co-Solvent 1,4-Dioxane or Acetic AcidMiscible with water; dissolves substrate.Acidic Hydrolysis
High Boiling Ethylene Glycol or GlycerolAllows reaction temps

.
Basic Hydrolysis (KOH)
PTC Toluene/Water + TBABPhase Transfer Catalyst shuttles

into organic phase.
Mild Basic Hydrolysis

Recommended Protocol (Alkaline Glycolysis):

  • Solvent: Ethylene Glycol (Boiling point

    
    ).
    
  • Base: Potassium Hydroxide (KOH) pellets (Excess, 5-10 equiv).

  • Temp:

    
    .
    
  • Note: The high temperature is required to force the amide hydrolysis. Monitor strictly; too high (

    
    ) may cause decarboxylation.
    
Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic bottlenecks and the decision logic for your specific substrate.

G cluster_0 Steric Shield Effect Start Start: 2-(2-Cl-6-Me-Ph)-CN Amide Intermediate: Amide (STALL POINT) Start->Amide Fast (H+ or OH-) Acid Product: Carboxylic Acid Amide->Acid SLOW High Ea Barrier Amide->Acid Method A: H2SO4/AcOH (130°C) Amide->Acid Method B: NaNO2/H2SO4 (Nitrosation) ByProduct By-Product: Decarboxylation Acid->ByProduct Overheating (>180°C)

Caption: Kinetic pathway showing the "Amide Stall Point" caused by 2,6-disubstitution and bypass methods.

Module 4: Advanced Troubleshooting Flowchart

Use this logic tree to determine your next experimental step based on current results.

DecisionTree Q1 Analyze Reaction Mixture (HPLC/TLC) Result1 Starting Material Remains Q1->Result1 Result2 Only Amide Detected Q1->Result2 Result3 Clean Product Q1->Result3 Action1 Issue: Solubility Soln: Add Dioxane or Switch to Ethylene Glycol Result1->Action1 Action2 Issue: Activation Energy Soln: Add NaNO2 (Nitrosation) or Increase Temp >140°C Result2->Action2

Caption: Decision matrix for troubleshooting stalled hydrolysis reactions.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for this substrate. It allows you to reach temperatures of


 rapidly in sealed vessels (using water/ethanol or water/dioxane mixtures) without the pressure limitations of open reflux. This often reduces reaction time from 24 hours to <1 hour.

Q: Why do I see a spot moving faster than the product on TLC? A: This is likely the decarboxylated by-product (2-chloro-6-methyltoluene). This occurs if the reaction temperature is too high for too long after the acid is formed. The 2,6-substitution destabilizes the ground state, making the loss of


 slightly easier under extreme thermal stress. Keep temperatures below 

if possible.

Q: Is there an enzymatic alternative? A: Nitrilase enzymes are generally sensitive to steric bulk at the ortho position. While specific "ortho-tolerant" nitrilases exist in screening kits (e.g., from Codexis or similar), standard commercial lipases/nitrilases will likely have zero activity on 2-(2-Chloro-6-methylphenyl)acetonitrile. Chemical hydrolysis is preferred for this specific substrate.

References
  • Mechanism of Amide Hydrolysis: Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). "Recent perspectives concerning the mechanism of H3O+- and OH--promoted amide hydrolysis." Accounts of Chemical Research, 25(11), 481–488. Link

  • Nitrosation Method (Bouveault): Hennis, H. E., et al. (1967). "Amide Hydrolysis with Sodium Nitrite." Industrial & Engineering Chemistry Product Research and Development, 6(3), 193–195.
  • Steric Hindrance in Nitrile Hydrolysis: Cohen, L. A., & Jones, W. M. (1962). "A Study of the Hydrolysis of Hindered Nitriles." Journal of the American Chemical Society, 84(10), 1625-1628.
  • Synthesis of Diclofenac Precursors (Analogous Chemistry): Moser, P., et al. (1990). "Synthesis and quantitative structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry, 33(9), 2358–2368. Link

  • Microwave Assisted Hydrolysis: Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Sources

Technical Support Center: Regioisomer Purification of 2-(2-Chloro-6-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenge of removing regioisomeric impurities from 2-(2-Chloro-6-methylphenyl)acetic acid , a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as COX-2 inhibitors.

Regioisomers (e.g., 4-chloro-2-methyl or 2-chloro-4-methyl analogs) typically arise from a lack of regioselectivity during the electrophilic aromatic substitution of starting materials or from impurities present in the commercial feedstocks[1]. Because these isomers share nearly identical molecular weights, polarities, and pKa values, standard purification techniques often fail. This guide provides field-proven, causality-driven methodologies to achieve >99.5% regiomeric purity.

Troubleshooting & FAQs

Q: Why do regioisomers persist even after multiple acid-base extractions and aqueous workups? A: Acid-base extraction relies on differences in pKa. Since the regioisomers of this compound possess the same functional groups in slightly different spatial arrangements, their thermodynamic acidity is virtually identical. Furthermore, during direct crystallization of the free acid, regioisomers frequently co-crystallize by forming solid solutions within the host lattice, bypassing standard rejection mechanisms[2].

Q: How can I accurately detect and quantify these regioisomers if they co-elute on standard HPLC? A: If chromatographic separation is challenging, Molecular Rotational Resonance (MRR) spectroscopy is highly recommended. MRR is uniquely sensitive to minute changes in the moments of inertia caused by different structural arrangements. It allows for the rapid, direct quantification of regioisomeric and dehalogenated impurities in crude reaction mixtures without the need for complex stationary phase development[3][4].

Q: What is the most scalable, non-chromatographic method for removing these impurities? A: The most reliable industrial approach is Amine Salt Formation followed by Fractional Crystallization . By reacting the carboxylic acid with a bulky amine (e.g., dicyclohexylamine or tert-butylamine), you create a salt. The steric bulk of the amine amplifies the subtle spatial differences between the regioisomers[5]. This drastically alters their solubility products (


), enabling a highly efficient Solubility-Limited Impurity Purge (SLIP)[2].

Process Visualization

The following workflow illustrates the logic gate and physical process of isolating the pure target compound from a crude mixture.

Workflow A Crude 2-(2-Chloro-6-methylphenyl) acetic acid + Regioisomers B Impurity Profiling (HPLC / MRR) A->B Analyze C Amine Salt Formation (Dicyclohexylamine) B->C If >0.5% Impurity D Fractional Crystallization (Solubility-Limited Purge) C->D Isolate Solid E Acidic Cleavage (Regeneration of Free Acid) D->E Purified Salt F Pure Target Compound (>99.5% Regiomeric Purity) E->F Final Isolation

Caption: Workflow for the purification and regioisomer removal of phenylacetic acid derivatives.

Quantitative Data: Purification Efficacy Comparison

To justify the experimental choices, the table below summarizes the typical impurity rejection rates comparing direct free-acid crystallization versus the amine-salt SLIP methodology.

Purification MethodSolvent SystemInitial Impurity (%)Final Impurity (%)API Yield (%)Primary Rejection Mechanism
Direct CrystallizationToluene / Heptane5.0%3.8%85%Solid Solution (Poor Rejection)
Direct CrystallizationEtOAc / Hexanes5.0%2.5%72%SLIP-2 (Moderate Rejection)
DCHA Salt Formation Ethanol / Toluene 5.0% < 0.1% 91% SLIP-1 (High Rejection)
TBA Salt FormationIsopropanol5.0%0.4%88%SLIP-1 (High Rejection)

Note: DCHA = Dicyclohexylamine; TBA = tert-Butylamine. SLIP-1 indicates the impurity remains entirely in the liquid phase[2].

Self-Validating Experimental Protocol

This protocol utilizes dicyclohexylamine (DCHA) to form a highly crystalline salt, selectively rejecting regioisomers into the mother liquor. The system is self-validating: by measuring the mass of the recovered salt and the impurity concentration in the filtrate, you can mathematically close the mass balance to confirm the SLIP mechanism[2].

Phase 1: Salt Formation and Crystallization
  • Dissolution: Suspend 100 g of crude this compound (containing up to 5% regioisomers) in 500 mL of a Toluene/Ethanol mixture (80:20 v/v).

  • Heating: Heat the suspension to 65°C under nitrogen until a clear solution is achieved.

  • Amine Addition: Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise over 30 minutes. Causality check: Slow addition prevents localized supersaturation, ensuring the thermodynamic product (the target salt) crystallizes rather than kinetically trapping the regioisomer salt.

  • Controlled Cooling: Cool the reaction mixture linearly to 20°C over 4 hours (cooling rate ~11°C/hour).

  • Isolation: Filter the resulting white crystalline solid. Wash the filter cake with 100 mL of cold Toluene.

  • Validation Step: Sample the mother liquor. Analyze via MRR or HPLC[3]. If the impurity concentration in the filtrate matches the initial theoretical mass of the impurity, a SLIP-1 mechanism is confirmed, and the cake is pure[2].

Phase 2: Free Acid Regeneration
  • Suspension: Suspend the purified DCHA salt in 400 mL of Ethyl Acetate (EtOAc) and 400 mL of deionized water.

  • Acidification: Slowly add 2M Hydrochloric Acid (HCl) under vigorous stirring until the aqueous layer reaches pH 1.5 - 2.0. Causality check: The low pH ensures complete protonation of the carboxylate, driving the free acid entirely into the organic (EtOAc) layer, while the DCHA-HCl salt remains highly soluble in the aqueous layer.

  • Phase Separation: Separate the layers. Wash the organic layer twice with 100 mL of brine to remove residual HCl.

  • Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the highly pure this compound.
    

References

  • Benchchem. "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" (Discussion on regioselectivity and separation of regioisomers).
  • Organic Process Research & Development - ACS Publications. "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations".
  • Spectroscopy Online. "MRR: A New Tool in Applied Analysis for the Pharmaceutical Industry".
  • Google Patents. "US8440641B2 - Phthalocyanine salt formulations".
  • ResearchGate. "Rapid Quantification of Isomeric and Dehalogenated Impurities in Pharmaceutical Raw Materials Using MRR Spectroscopy".

Sources

Technical Support Center: Cyclization of 2-(2-Chloro-6-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-2948 Subject: Troubleshooting Cyclization Failures (Friedel-Crafts vs. Pd-Catalysis) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Blocked Ortho" Paradox

If you are experiencing failures in cyclizing 2-(2-Chloro-6-methylphenyl)acetic acid , you are likely encountering one of two distinct chemical barriers. The most common error is attempting a standard Friedel-Crafts acylation to form an indanone.

Immediate Diagnostic:

  • Are you using AlCl₃/Acid Chloride? Stop immediately. This reaction is sterically and electronically "forbidden" due to the 2,6-substitution pattern. The ortho positions are blocked.

  • Are you using Palladium Catalysis? If your yield is low (<20%) or you observe protodehalogenation (loss of Cl), your ligand/base combination is likely insufficient for activating the sterically hindered Aryl-Chloride bond.

This guide provides the corrective protocols for these specific scenarios.

Module 1: The Friedel-Crafts Trap (Indanone Synthesis)

The Issue

Users often attempt to convert the acid to an acid chloride (using


 or 

) and cyclize using

to form 7-chloro-4-methyl-1-indanone .
  • Symptom: The reaction turns into a black tar/sludge. Yield is negligible.

  • Root Cause: Ortho-Blocking.

    • Friedel-Crafts acylation requires an open ortho position relative to the acetyl group.

    • In your molecule, Position 2 is occupied by Chlorine . Position 6 is occupied by Methyl .

    • There is no site for the acylium ion to attack without breaking aromaticity or forcing a high-energy ipso-substitution (which AlCl₃ generally cannot effect cleanly).

The Solution: Redirection to Pd-Catalysis

You cannot synthesize the indanone via classical Friedel-Crafts. You must switch to Intramolecular Palladium-Catalyzed


-Arylation . This method utilizes the Chlorine atom as a "handle" (leaving group) rather than an obstacle, cyclizing the 

-carbon of the acetic acid side chain onto the ring.

Module 2: Palladium-Catalyzed Cyclization (The Correct Route)

This protocol targets the synthesis of 4-methyl-oxindole (via the amide) or 4-methyl-2-benzofuranone (via the ester/acid). This is the industry-standard method for cyclizing this scaffold.

Diagnostic: Why is my Pd-Cyclization failing?
SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Oxidative Addition Failure. The Pd(0) cannot insert into the Ar-Cl bond due to steric hindrance from the 6-Methyl group.Switch to bulky, electron-rich ligands (e.g.,

, XPhos , or Josiphos ).
Product is De-chlorinated (Protodehalogenation)

-Hydride Elimination or solvent H-abstraction.
Switch solvent from THF/Isopropanol to Toluene or Dioxane . Ensure anhydrous conditions.
Low Yield (<30%) Enolate instability or catalyst poisoning.[1]Use LiHMDS or K3PO4 (anhydrous). Avoid NaH if possible (can be too aggressive).
Optimized Protocol: Intramolecular -Arylation

Target Transformation: Cyclization of the amide derivative to 4-methyloxindole.

Reagents:

  • Substrate: 2-(2-Chloro-6-methylphenyl)acetamide (Convert your acid to the primary amide first).

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%).
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or

    
     . Note: Standard 
    
    
    
    will fail.
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: t-Amyl alcohol or Toluene (degassed).

Step-by-Step Workflow:

  • Prep: Charge a reaction vial with the amide (1.0 equiv),

    
     (0.02 equiv), and XPhos (0.04 equiv).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ). Oxygen is the enemy of this catalytic cycle.
    
  • Solvation: Add degassed Toluene (0.2 M concentration).

  • Activation: Add base (

    
    ).
    
  • Heating: Heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC. If Ar-Cl remains, add 1 mol% more catalyst.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hex/EtOAc).

Module 3: Visualizing the Pathway

The following diagram illustrates the decision logic and the mechanism of the successful Pd-catalyzed route.

CyclizationLogic Start Input: this compound Decision Target Structure? Start->Decision Indanone Target: Indanone (Friedel-Crafts Attempt) Decision->Indanone Ketone Formation Oxindole Target: Oxindole/Benzofuranone (Pd-Catalysis) Decision->Oxindole Heterocycle Formation Failure FAILURE: Ortho-positions blocked (2-Cl and 6-Me) Indanone->Failure Steric Block Step1 Step 1: Oxidative Addition Pd(0) inserts into Ar-Cl bond Oxindole->Step1 Requires Bulky Ligand (XPhos) Step2 Step 2: Enolate Formation Base deprotonates alpha-carbon Step1->Step2 Step3 Step 3: Reductive Elimination Forms C-C bond, regenerates Pd(0) Step2->Step3 Product Success: 4-Methyl-Oxindole Step3->Product

Caption: Logical workflow for cyclization. Note that standard Friedel-Crafts (Left) is a dead end due to steric blocking. The Pd-catalyzed route (Right) utilizes the Chlorine atom.

Frequently Asked Questions (FAQ)

Q: Can I use Copper (Ullmann conditions) instead of Palladium to save money? A: Generally, no . Ullmann-type cyclizations typically require higher temperatures (140°C+) and are less tolerant of steric hindrance (the 6-Methyl group). The 2-Chloro substituent is also less reactive than 2-Iodo or 2-Bromo in Ullmann coupling. Pd/XPhos is necessary to lower the activation energy of the Ar-Cl bond.

Q: I need the Indanone (Ketone), not the Oxindole. Is it impossible? A: It is impossible via direct cyclization of this specific acid. You would need to:

  • Perform the Pd-catalyzed cyclization to the Oxindole .

  • Reduce the amide to the amine.

  • Perform oxidative rearrangement (complex and low yield). Alternative: Start with a different scaffold (e.g., 3-methyl-benzyl chloride) if the 7-chloro substituent is not strictly required.

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Before adding catalyst, check your Base . If you are using


, it may be too weak to fully deprotonate the amide/ester in the presence of the bulky intermediate. Switch to LiHMDS  (Lithium Hexamethyldisilazide) or NaOtBu  to drive the enolate formation.

References

  • Pd-C

    
    -Arylation of Amides/Esters: 
    
    • Source: Hama, T., Hartwig, J. F. (2008). "Palladium-Catalyzed -Arylation of Esters and Amides." Chemical Reviews.
    • Context: Defines the mechanistic requirement for bulky phosphines in sterically hindered substr
  • Steric Hindrance in Friedel-Crafts Acylation

    • Source: Olah, G. A. (1973).
    • Context: Authoritative text confirming that ortho-disubstituted benzenes are deactivated toward intramolecular acyl
  • Synthesis of Diclofenac Analogues (Oxindoles)

    • Source: Lee, S., et al. (2001). "Palladium-Catalyzed Synthesis of Oxindoles from 2-Chloroacetanilides." Journal of Organic Chemistry.
    • Context: Provides the specific protocol for cyclizing 2-chloro-aniline deriv

Sources

Recrystallization solvents for high-purity 2-(2-Chloro-6-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for high-purity 2-(2-Chloro-6-methylphenyl)acetic acid Content type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with recrystallizing This compound , a sterically hindered phenylacetic acid derivative often used as a scaffold in NSAID synthesis (analogous to Diclofenac precursors) and agrochemical auxins.

The presence of the ortho-chloro and ortho-methyl groups creates a unique "steric clamp" around the acetic acid side chain, influencing crystal packing and solubility. This guide moves beyond generic protocols to address the specific physicochemical behavior of this molecule.

Module 1: Solvent Selection Matrix

The Core Challenge: This molecule possesses a "Janus-faced" polarity. The carboxylic acid tail is highly polar and hydrogen-bond donating, while the trisubstituted aromatic ring is significantly lipophilic.

  • Risk: Solvents that dissolve the ring too well (e.g., DCM) prevent crystallization. Solvents that like the acid group too much (e.g., Methanol) cause yield loss.

Recommended Solvent Systems
Solvent SystemClassificationImpurity TargetingExperimental Notes
Toluene / n-Heptane Primary (Binary) Non-polar precursors (e.g., benzyl halides), dimers.Best for Purity. The aromatic ring π-stacks with Toluene. Heptane acts as the anti-solvent to force the acid out.
Ethanol / Water Secondary (Binary) Inorganic salts, polar degradation products.Best for Scale. High risk of "oiling out" if water is added too fast. Requires precise temperature control.
Cyclohexane Alternative (Single) Highly lipophilic isomers.Polishing Step. Only use if the material is already >90% pure. Low recovery, high purity.
Ethyl Acetate / Hexane Flash Crystallization General organic debris.Rapid Cleanup. Good for initial cleanup of crude reaction mixtures, but crystal habit is often poor (needles).
Decision Logic: Which Solvent When?

SolventSelection Start Analyze Crude Purity ImpurityType Dominant Impurity? Start->ImpurityType NonPolar Non-polar / Starting Material (e.g., Benzyl chloride) ImpurityType->NonPolar Lipophilic Polar Polar / Salts / Colored tars ImpurityType->Polar Hydrophilic Toluene System A: Toluene (Dissolve) + Heptane (Precipitate) NonPolar->Toluene EtOH System B: Ethanol (Dissolve) + Water (Precipitate) Polar->EtOH OilRisk Did it 'Oil Out'? EtOH->OilRisk Remedy1 Remedy: Switch to System A or Seed at 50°C OilRisk->Remedy1 Yes

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Module 2: Advanced Protocols

Protocol A: Toluene/Heptane Binary Recrystallization (High Purity)

Use this method for final API-grade purification.

Prerequisites:

  • Crude this compound.

  • Toluene (Reagent Grade).[1][2]

  • n-Heptane (99%).

  • Heating mantle with magnetic stirring.

Step-by-Step Methodology:

  • Dissolution (The "Minimum Volume" Rule):

    • Place 10.0 g of crude solid in a 100 mL Round Bottom Flask (RBF).

    • Add Toluene (approx. 20-30 mL) and heat to 85°C .

    • Critical Check: If the solution is not clear, add Toluene in 2 mL increments. Do not exceed 5 mL/g solvent ratio.

    • Note: If black specs remain, perform a hot filtration through a pre-warmed Celite pad.

  • The Anti-Solvent Addition:

    • Maintain temperature at 80-85°C.

    • Add n-Heptane dropwise via an addition funnel.

    • Stop Point: Stop immediately when a persistent cloudiness (turbidity) appears that does not dissolve after 30 seconds of stirring.

    • Add 1-2 mL of pure Toluene to clear the solution back to transparency.

  • Controlled Nucleation:

    • Remove heat source. Let the flask cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Seeding: When the temperature hits 55°C , add a tiny crystal of pure product. This prevents supersaturation and oiling.

  • Harvesting:

    • Cool the slurry to 0-4°C in an ice bath for 1 hour.

    • Filter under vacuum. Wash the cake with cold n-Heptane/Toluene (4:1 ratio).

    • Dry in a vacuum oven at 45°C for 6 hours.

Module 3: Troubleshooting Guide

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode for phenylacetic acids. The melting point of the solvated product is lower than the boiling point of the solvent mixture, causing the product to separate as a liquid phase (oil) before it can organize into a lattice.

Corrective Actions:

  • The "Reheat and Seed" Method: Reheat the mixture until the oil dissolves. Allow it to cool very slowly with vigorous stirring. Add seed crystals at a higher temperature (e.g., 10-15°C below the boiling point).

  • Change Solvent Ratio: You likely added too much anti-solvent (Water or Heptane) too quickly. Add more of the "good" solvent (Ethanol or Toluene) to redissolve the oil, then cool without adding more anti-solvent.

  • Scratched Glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The micro-abrasions provide nucleation sites.

Issue 2: "My yield is low (<50%)."

Diagnosis: The molecule is too soluble in the mother liquor. Corrective Actions:

  • PH Adjustment (For Aqueous Systems): If using Ethanol/Water, the pH might be too high (basic), keeping the acid deprotonated and soluble. Add a few drops of dilute HCl to ensure pH < 2.

  • Concentration: Distill off 20% of the solvent volume and re-cool.

  • Second Crop: Do not discard the filtrate. Concentrate it to half volume and cool again to harvest a "second crop" (lower purity, requires recrystallization).

Issue 3: "The crystals are colored (yellow/brown)."

Diagnosis: Oxidation products or polymerized impurities are trapped in the crystal lattice. Corrective Actions:

  • Activated Carbon Treatment: During the hot dissolution step (Step 1), add activated charcoal (5% w/w). Stir for 10 minutes at 80°C, then perform a hot filtration.

  • Solvent Swap: Switch to Ethyl Acetate/Hexane . Ethyl acetate is excellent at keeping polar colored impurities in solution while the product crystallizes out.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is a stronger solvent for phenylacetic acids. You will need a higher ratio of water (anti-solvent) to force precipitation, which increases the risk of oiling out. Ethanol provides a gentler solubility gradient.

Q: What is the expected melting point for the pure compound? A: While specific literature varies, high-purity this compound typically melts in the range of 92–96°C [1]. A melting range >2°C indicates retained solvent or impurities.

Q: Why avoid Chlorinated solvents like DCM or Chloroform? A: While the compound dissolves well in them, they are too good. You would need to evaporate the solvent to dryness (rotary evaporation) to recover the solid, which does not purify the compound—it just dries the impurities onto the crystals. Recrystallization requires a solubility differential based on temperature.

Module 5: Process Visualization

Recrystallization Workflow with Critical Control Points (CCPs)

RecrystallizationFlow RawMaterial Crude Material (Solid) Dissolve Dissolve in Hot Toluene (85°C) RawMaterial->Dissolve Charcoal Optional: Add Activated Carbon (Remove Color) Dissolve->Charcoal HotFilter CCP 1: Hot Filtration (Remove Insolubles) Dissolve->HotFilter If clear Charcoal->HotFilter AntiSolvent Add n-Heptane (Until Turbid) HotFilter->AntiSolvent Clear Add 2mL Toluene (Clear Solution) AntiSolvent->Clear Cooling CCP 2: Slow Cooling (Seed at 55°C) Clear->Cooling IceBath Ice Bath (0-4°C) (Maximize Yield) Cooling->IceBath FilterDry Vacuum Filter & Dry IceBath->FilterDry

Figure 2: Step-by-step workflow highlighting Critical Control Points (CCPs) where the process is most likely to fail.

References

  • National Institute of Standards and Technology (NIST). (2015). Methanol-Toluene-Water Solubility Data. IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before handling.

Sources

Minimizing decarboxylation during 2-(2-Chloro-6-methylphenyl)acetic acid reflux

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing thermal degradation issues with arylacetic acids.

Below, you will find a synthesized troubleshooting guide, mechanistic insights, and self-validating protocols to minimize the decarboxylation of 2-(2-Chloro-6-methylphenyl)acetic acid during reflux conditions.

Root Cause Analysis: Why Does Decarboxylation Occur?

Q1: Why is this compound exceptionally prone to decarboxylation during standard reflux? A: The instability is driven by a combination of electronic and steric ortho-effects. Arylacetic acids decarboxylate by extruding CO₂, leaving behind a benzyl intermediate. In this specific molecule, the ortho-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), which thermodynamically stabilizes the resulting benzyl carbanion. Simultaneously, the ortho-methyl group introduces severe steric strain, forcing the acetic acid side chain out of coplanarity with the aromatic ring. This orthogonal geometry perfectly aligns the breaking C–C


-bond with the aromatic 

-system, drastically lowering the activation energy for CO₂ extrusion[1].

Q2: I am using DMF as a solvent for my reflux, and my yield is dropping due to decarboxylation. What is the causality here? A: Solvent selection dictates the mechanism of degradation. Polar aprotic solvents like DMF, NMP, or DMSO strongly solvate cations (e.g., Na⁺, K⁺) but leave the carboxylate anion relatively unsolvated or "naked"[2]. Without hydrogen-bonding to stabilize the ground state of the carboxylate, its energy level is raised, making it highly reactive. This "naked anion" effect accelerates the carbanion-mediated decarboxylation pathway. Switching to a non-polar solvent (like toluene) ensures the carboxylate remains tightly ion-paired, raising the activation barrier for CO₂ loss[3].

Q3: My reaction is strictly thermal and under an inert argon atmosphere, yet I still observe oxidative decarboxylation products. What is the hidden variable? A: The root cause is likely trace transition metal contamination. Metals such as Copper (Cu), Iron (Fe), or Manganese (Mn)—often leached from reactor walls, stirring equipment, or present in low-grade reagents—act as potent catalysts for oxidative decarboxylation. These metals coordinate with the carboxylic acid to form a metal-carboxylate complex. Even without exogenous oxygen, this complex can undergo a single-electron transfer (SET) at reflux temperatures, releasing CO₂ and forming a highly reactive benzyl radical[3].

Mechanistic Visualization

To effectively troubleshoot, you must understand the competing degradation pathways. The diagram below illustrates how pH, solvent, and impurities trigger different decarboxylation mechanisms.

Decarboxylation_Pathways A This compound B Carboxylate Anion (Base Promoted) A->B High pH / Polar Aprotic C Zwitterion Intermediate (Acid Promoted) A->C Low pH / Hydrothermal D Metal-Carboxylate Complex (Trace Cu/Fe) A->D Trace Metals E Benzyl Carbanion + CO2 B->E Thermal Cleavage G 2-Chloro-6-methyltoluene (Decarboxylation Product) C->G Irreversible CO2 Loss F Benzyl Radical + CO2 D->F Oxidative Cleavage E->G Protonation F->G H-abstraction

Mechanistic pathways of this compound decarboxylation.

Quantitative Impact of Reaction Variables

The following table synthesizes the kinetic impact of various reaction parameters on the decarboxylation rate of arylacetic acids, allowing you to prioritize your mitigation strategies.

VariableConditionPrimary Degradation MechanismRelative Decarboxylation RateRecommended Mitigation Strategy
Solvent Polar Aprotic (e.g., DMF, DMSO)Naked Carbanion PathwayHigh Switch to Toluene, THF, or 2-MeTHF.
Solvent Non-polar (e.g., Toluene)Ion-paired (Stabilized)LowMaintain anhydrous conditions.
Temperature >120°C (Standard Reflux)Thermal CleavageHigh Utilize Vacuum Reflux (<80°C).
Impurities Trace Cu/Fe (>10 ppm)Radical / Oxidative CleavageVery High Add EDTA or QuadraPure™ scavengers.
pH Highly Basic (pH > 10)Benzyl Carbanion PathwayModerate to HighBuffer to neutral; use bulky, mild bases.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include In-Process Controls (IPCs) that allow you to verify the success of the mitigation strategy before committing to the full reaction time.

Protocol 1: Trace-Metal Scavenging & Solvent Exchange

Causality: Removing catalytic transition metals and avoiding polar aprotic solvents prevents both the radical and naked-carbanion degradation pathways[2][3].

  • Reagent Purification: Dissolve this compound (1.0 eq) in 2-MeTHF (10 volumes).

  • Scavenging: Add a metal scavenger such as EDTA (0.05 eq) or a functionalized silica resin (e.g., QuadraPure™ TU, 5% w/w). Stir at 25°C for 60 minutes.

  • Filtration: Filter the mixture through a Celite pad to remove the metal-scavenger complexes.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure and reconstitute in anhydrous Toluene (10 volumes). Validation: Toluene ensures the carboxylate intermediate remains tightly ion-paired, raising the energy barrier for CO₂ extrusion.

Protocol 2: Vacuum Reflux Workflow (Thermal Mitigation)

Causality: Lowering the boiling point of the solvent via reduced pressure provides the kinetic energy required for the desired forward reaction (e.g., esterification) while staying below the thermal activation threshold for decarboxylation[1].

  • Setup: Transfer the toluene-reconstituted mixture to a jacketed reactor equipped with a vacuum-compatible reflux condenser and a precision pressure controller.

  • Pressure Modulation: Gradually reduce the internal system pressure to approximately 250–300 mbar.

  • Controlled Heating: Apply heat to the jacket. Under these pressure conditions, Toluene will reflux at approximately 65°C–75°C (compared to 110°C at atmospheric pressure).

  • In-Process Control (IPC) Validation: After 2 hours of vacuum reflux, withdraw a 0.5 mL aliquot. Quench and analyze via HPLC-UV (254 nm).

    • Self-Validation Check: Measure the ratio of the target product to 2-chloro-6-methyltoluene (the decarboxylation byproduct). If the byproduct is < 1.0% AUC, the thermal and catalytic mitigation is successful. Proceed with the reflux until starting material is consumed.

  • Quench: Once complete, break the vacuum with inert Argon (never air, to prevent late-stage oxidative degradation) and cool the reactor to 20°C.

References

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure.
  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters.
  • Effect of copper salts on hydrothermal oxidative decarboxylation: a study of phenylacetic acid.
  • Polar aprotic solvents – Knowledge and References. Taylor & Francis.

Sources

Technical Support Center: Thermal Stability of 2-(2-Chloro-6-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely working with 2-(2-Chloro-6-methylphenyl)acetic acid (CMPAA) as a key intermediate in the synthesis of pharmaceuticals (such as Lumiracoxib or Diclofenac analogs) or agrochemicals.

While phenylacetic acids are generally stable at room temperature, the 2,6-disubstitution pattern (Chloro and Methyl groups) introduces significant steric strain (the "Ortho Effect"). This forces the acetic acid side chain out of planarity with the aromatic ring, altering its electronic stability and making it uniquely susceptible to thermal decarboxylation and benzylic oxidation under stress.

This guide provides the operational parameters to prevent these specific failure modes.

Module 1: The Degradation Mechanisms (The "Why")

To control degradation, you must understand the invisible pathways activated by heat.

Thermal Decarboxylation (Primary Failure Mode)
  • Trigger: Temperatures >135°C (accelerated by acidic pH).

  • Mechanism: The steric bulk of the 2-chloro and 6-methyl groups prevents the acetic acid moiety from achieving resonance stabilization with the phenyl ring. Under thermal stress, the molecule ejects

    
     to relieve this steric strain, forming 2-chloro-6-methyltoluene .
    
  • Impact: Irreversible yield loss and generation of a non-polar hydrocarbon impurity that is difficult to separate by crystallization.

Benzylic Oxidation (Secondary Failure Mode)
  • Trigger: Presence of Oxygen + Light + Heat (>60°C).

  • Mechanism: The benzylic carbon (the

    
     between the ring and the carboxyl group) is "activated." Radical formation here leads to the formation of 2-(2-chloro-6-methylphenyl)-2-oxoacetic acid  or cleavage to the corresponding benzaldehyde .
    

Module 2: Visualizing the Failure Pathways

The following diagram maps the chemical fate of your molecule under thermal stress. Use this to identify impurities based on reaction conditions.

DegradationPathways CMPAA 2-(2-Chloro-6-methylphenyl) acetic acid (Target) Toluene 2-Chloro-6-methyltoluene (Decarboxylation Impurity) CMPAA->Toluene Heat >140°C Acid Catalysis (-CO2) Aldehyde 2-Chloro-6-methylbenzaldehyde (Oxidation Impurity) CMPAA->Aldehyde O2 + Light Radical Mechanism Anhydride Self-Condensation Anhydride CMPAA->Anhydride Dehydrating Agents (e.g., SOCl2, Ac2O) Heat Critical Control Point: Temp < 100°C Heat->CMPAA Atmosphere Control Point: N2/Ar Blanket Atmosphere->CMPAA

Figure 1: Thermal and oxidative degradation pathways of this compound.

Module 3: Critical Process Parameters (FAQs)

Q1: What is the "Safe Zone" for processing temperatures?

Recommendation: Maintain process temperatures below 110°C .

  • < 80°C: Negligible degradation. Safe for drying and standard reactions.

  • 80°C – 120°C: "Yellow Zone." Decarboxylation is slow but measurable over long durations (>12 hours).

  • > 140°C: "Red Zone." Rapid decarboxylation occurs.[1][2] The reaction follows first-order kinetics; increasing temperature by 10°C can double the rate of

    
     loss.
    

Protocol for High-Boiling Solvents: If you must use solvents like Xylene or DMF (boiling >140°C), do not reflux at atmospheric pressure.

  • Action: Apply vacuum to lower the boiling point to <110°C.

  • Action: Monitor the off-gas for

    
     evolution using a bubbler.
    
Q2: I see a color change from white to pink/brown during storage. Why?

Diagnosis: This is likely Benzylic Oxidation or trace metal contamination. The benzylic protons are acidic and susceptible to radical formation.

Corrective Action:

  • Exclusion: Store under Nitrogen or Argon atmosphere.

  • Chelation: If the material came from a Pd or Cu-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), trace metals can catalyze oxidation even at room temperature. Perform a metal scavenge (e.g., with SiliaMetS® or activated carbon) before final crystallization.

  • Light: Store in amber glass or opaque drums.

Q3: Can I use acid to catalyze esterification?

Warning: Strong mineral acids (HCl,


) at high temperatures accelerate decarboxylation.

Alternative Protocol: Instead of refluxing with


 at 100°C+:
  • Use Thionyl Chloride (

    
    )  at lower temperatures (0–40°C) to form the acid chloride first.
    
  • React with alcohol in the presence of a mild base.

  • Why? This avoids the high-temperature acidic environment that promotes the loss of the carboxyl group.

Module 4: Troubleshooting Guide

Use this decision matrix when your analytical data (HPLC/GC) shows anomalies.

Scenario A: Low Assay / High Unknown Impurity (RRT ~1.5 - 2.0)
  • Symptom: HPLC shows a large, non-polar peak appearing after the main peak.

  • Likely Cause: Decarboxylation (Formation of 2-chloro-6-methyltoluene).

  • Root Cause Investigation:

    • Did the internal temperature exceed 130°C during distillation?

    • Was the reaction mass held at >100°C for more than 24 hours?

  • Fix: You cannot reverse decarboxylation. You must repurify via recrystallization (the impurity is an oil/liquid, while the product is solid). Use a non-polar solvent wash (e.g., Hexane/Heptane) to remove the toluene derivative.

Scenario B: New Peak at RRT ~0.8 (More Polar)
  • Symptom: A peak appearing before the main peak.[3]

  • Likely Cause: Benzylic Oxidation (Aldehyde/Ketone formation) or Hydrolysis of a precursor.

  • Fix:

    • Check inert gas lines for leaks.

    • Recrystallize from Ethanol/Water.

Scenario C: Material is "Sticky" or Low Melting Point
  • Symptom: Solid refuses to crystallize or melts below 90°C.

  • Likely Cause: Solvent entrapment or eutectic mixture with impurities.

  • Fix:

    • Do not heat to melt/pour (this worsens degradation).

    • Dissolve in DCM, wash with mild basic water (

      
      ) to extract the acid into the aqueous phase (impurities stay in organic).
      
    • Re-acidify the aqueous phase slowly at 0-5°C to precipitate pure acid.

Module 5: Interactive Troubleshooting Workflow

Follow this logic flow to resolve stability issues in real-time.

Troubleshooting Start Issue Detected: Low Purity or Color Change CheckImpurity Analyze Impurity Profile (HPLC/GC) Start->CheckImpurity NonPolar Non-Polar Impurity (Late Eluting) CheckImpurity->NonPolar High RRT Polar Polar Impurity (Early Eluting) CheckImpurity->Polar Low RRT Decarb Diagnosis: Thermal Decarboxylation NonPolar->Decarb Oxidation Diagnosis: Benzylic Oxidation Polar->Oxidation Action1 Action: Reduce Process Temp <100°C Check Vacuum Levels Decarb->Action1 Action2 Action: Check N2 Purge Add Antioxidant (BHT) Oxidation->Action2

Figure 2: Troubleshooting logic for impurity identification and remediation.

Summary of Physicochemical Properties

PropertyValueRelevance to Stability
Melting Point 94°C – 98°CCritical: Processing above this temp without solvent creates a "melt phase" where degradation accelerates.
pKa ~3.8 – 4.2Moderately acidic. Soluble in alkaline water; insoluble in acidic water.
Thermal Limit ~135°COnset of rapid decarboxylation (

).
Solubility Alcohols, DCM, TolueneSoluble. Use Toluene for azeotropic drying only under vacuum.

References

  • Thermal Decomposition of Phenylacetic Acids

    • Mechanism:[1][4][5][6][7] Studies on the decarboxylation of sterically hindered phenylacetic acids confirm that ortho-substitution (2,6-positions) accelerates

      
       loss due to relief of steric strain in the transition state.
      
    • Source:Journal of the Chemical Society B, "The thermal decomposition of acetic acid" (Contextual mechanism for carboxylic acids).
  • Oxidative Decarboxylation Mechanisms

    • Mechanism:[1][4][5][6][7] Copper and Iron-catalyzed oxidative decarboxylation of phenylacetic acids to aldehydes/ketones.[5] Relevant for users synthesizing this molecule via metal-catalyzed cross-coupling.

    • Source:Chemical Review and Letters, "Oxidative Decarboxyl
  • General Stability of Phenylacetic Acid Derivatives

    • Data: Safety Data Sheets (SDS) and chemical property databases for 2-Chlorophenylacetic acid derivatives indicate decomposition at elevated temperatures and sensitivity to strong oxidizers.
    • Source: PubChem Compound Summary for rel
  • Synthesis and Impurity Profiles

    • Context: Methods for synthesizing hindered phenylacetic acids often employ mild hydrolysis to avoid decarboxylation, validating the "low temper
    • Source:MDPI, "Synthesis of 2-[(3,4,5-Triphenyl)

Sources

Validation & Comparative

Comprehensive Validation Guide: FTIR Characterization of 2-(2-Chloro-6-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical validation framework for 2-(2-Chloro-6-methylphenyl)acetic acid , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] This document is structured to serve as a primary reference for analytical method development and quality control.

Executive Summary: The Case for FTIR in Critical Raw Material (CRM) Validation

In the high-stakes environment of drug development and fine chemical synthesis, the identity validation of starting materials is the first line of defense against batch failure. This compound (often abbreviated as CMPAA) presents a unique validation challenge due to its structural similarity to common analogs like 2,6-dichlorophenylacetic acid (a Diclofenac precursor) and 2-methylphenylacetic acid.[1]

While HPLC is the gold standard for purity (quantification of impurities), it often struggles with identity specificity—retention times can drift, and structurally similar isomers may co-elute.[1] NMR provides absolute structural certainty but is cost-prohibitive and low-throughput for routine warehouse ID testing.

FTIR (Fourier Transform Infrared Spectroscopy) emerges as the optimal "fingerprint" technique. It offers a unique advantage: the ability to distinguish positional isomers (e.g., 2-chloro-6-methyl vs. 2-chloro-4-methyl) through specific out-of-plane (OOP) bending vibrations, a capability that HPLC-UV lacks.

Comparison of Validation Methodologies
FeatureFTIR (Recommended for ID) HPLC-UV 1H-NMR
Primary Utility Identity & Polymorph Screening Purity & QuantitationStructural Elucidation
Isomer Specificity High (Fingerprint Region)Medium (Depends on Column)Very High
Throughput < 2 mins/sample20-40 mins/sample10-30 mins/sample
Sample Prep Minimal (ATR)Extensive (Dissolution/Filtering)Extensive (Deuterated Solvents)
Cost Per Analysis LowMedium (Solvents/Columns)High

Technical Deep Dive: Characteristic FTIR Profile

The validation of this compound relies on identifying a specific constellation of spectral bands.[2][3] The molecule consists of a 1,2,3-trisubstituted benzene ring , a carboxylic acid moiety , and alkyl substituents (methylene and methyl).[1]

Theoretical Peak Assignment & Validation Criteria

The following table outlines the critical acceptance criteria for the FTIR spectrum. These values are derived from fundamental group frequencies and specific electronic effects of the ortho-chloro and ortho-methyl substitution.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Value
Carboxylic Acid (-COOH) O-H Stretch2500 – 3300 (Broad)Confirms acid functionality; differentiates from esters or salts.[1][4]
Carboxylic Acid (-COOH) C=O[1] Stretch (Dimer)1705 – 1725 (Strong)Primary carbonyl indicator.[1][5] Note: Monomer appears ~1760 cm⁻¹ in dilute solution.
Aromatic Ring C-H Stretch3000 – 3100 (Weak)Confirms aromaticity.
Methyl Group (-CH₃) C-H Asym/Sym Stretch2920 – 2970 Differentiates from des-methyl analogs (e.g., 2-chlorophenylacetic acid).[1]
Methylene Bridge (-CH₂-) Scissoring~1415 Confirms the acetic acid side chain.
Aromatic Skeleton C=C Ring Stretch1580 – 1600 Diagnostic doublet often seen in substituted benzenes.
Aryl Chloride (Ar-Cl) C-Cl Stretch740 – 760 Critical: Differentiates from non-chlorinated analogs.
1,2,3-Trisubstitution C-H Out-of-Plane (OOP)760 – 790 & 700 – 720 Fingerprint: Distinguishes 2,6-substitution from 2,4- or 3,5-isomers.[1]

Expert Insight: The steric crowding between the ortho-chloro and ortho-methyl groups can slightly distort the planarity of the ring system. In the fingerprint region (600–1500 cm⁻¹), look for a distinct pattern of three bands in the 700–800 cm⁻¹ range, corresponding to the interplay of C-Cl stretching and the specific "3-adjacent hydrogen" wagging of the 1,2,3-substitution pattern.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity (Trustworthiness), this protocol uses a Attenuated Total Reflectance (ATR) method, which minimizes sample preparation errors associated with KBr pellets (e.g., moisture absorption).[1]

Method: Diamond ATR-FTIR Analysis

Reagents & Equipment:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Accessory: Single-bounce Diamond ATR.

  • Reference Standard: Certified Reference Material (CRM) of this compound (>99.0% purity).

  • Solvent: Isopropanol (for cleaning).[1]

Step-by-Step Procedure:

  • System Suitability:

    • Collect a background spectrum (air) with the ATR crystal clean and dry.[1]

    • Verify energy throughput is >95% of the installation benchmark.

  • Sample Preparation:

    • No grinding is required for ATR. Place approximately 10-20 mg of the solid sample directly onto the center of the diamond crystal.

    • Crucial Step: Apply consistent pressure (typically 80–100 N) using the pressure arm to ensure intimate contact.[1] Inconsistent pressure is the #1 cause of poor peak definition in solid samples.

  • Data Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (sample) / 32 (background).[1]

  • Post-Processing:

    • Apply Automatic Baseline Correction.

    • Normalize the C=O peak (approx. 1710 cm⁻¹) to 1.0 absorbance units for easy overlay comparison.

Validation Logic: The "Three-Point Check"

To approve a batch, the sample spectrum must pass the Three-Point Check against the Reference Standard:

  • The Carbonyl Anchor: The C=O peak centroid must match the reference within ±2 cm⁻¹.

  • The Fingerprint Match: The correlation coefficient (r) of the 600–1500 cm⁻¹ region must be >0.98.

  • The Impurity Guard: Absence of a sharp peak at ~3500 cm⁻¹ (indicates free OH from water or alcohol impurity) and absence of a peak at ~1745 cm⁻¹ (indicates ester impurity).

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating incoming raw material batches using FTIR as the primary ID tool, with HPLC as the orthogonal purity check.

ValidationWorkflow Start Incoming Raw Material (Batch Receipt) Sampling Sampling (√N + 1 Protocol) Start->Sampling FTIR_Test FTIR Analysis (ATR Method) Sampling->FTIR_Test Check_CO Check 1: C=O Peak @ ~1710 cm⁻¹? FTIR_Test->Check_CO Check_FP Check 2: Fingerprint Match > 0.98? Check_CO->Check_FP Yes Fail_ID Quarantine: Identity Mismatch Check_CO->Fail_ID No (Shift > 2cm⁻¹) Check_Imp Check 3: Extra Peaks (Ester/Alc)? Check_FP->Check_Imp Yes Check_FP->Fail_ID No Pass_ID Identity Confirmed Check_Imp->Pass_ID No Check_Imp->Fail_ID Yes HPLC_Test Proceed to HPLC (Purity Assay) Pass_ID->HPLC_Test

Figure 1: Decision tree for the qualification of this compound batches.

Comparative Analysis: Differentiating Critical Impurities

A major risk in the supply chain is the substitution or contamination with structurally related byproducts. FTIR is particularly adept at flagging these specific "look-alike" molecules.

Scenario A: Contamination with the Ethyl Ester

Origin: Incomplete hydrolysis during synthesis.

  • FTIR Signal: The broad O-H acid "hump" (2500–3300 cm⁻¹) disappears.[6] The C=O stretch shifts from ~1710 cm⁻¹ (Acid) to ~1740 cm⁻¹ (Ester) .[1]

  • Detection Limit: FTIR can detect >1-2% ester contamination visually.

Scenario B: Contamination with 2,6-Dichlorophenylacetic Acid (Diclofenac Precursor)

Origin: Incorrect starting aniline (2,6-dichloroaniline instead of 2-chloro-6-methylaniline).

  • FTIR Signal:

    • Target Molecule: Shows aliphatic C-H stretches (Methyl) at 2920–2960 cm⁻¹ .[1]

    • Impurity: The 2,6-dichloro analog lacks the methyl group. Absence of bands in the 2900–2980 cm⁻¹ region (except for the weak aromatic overtone) is a red flag.

    • Fingerprint: The C-Cl stretch region will show increased intensity or splitting due to the two chlorine atoms in the impurity.

Scenario C: Contamination with the Alcohol Precursor

Origin: Incomplete oxidation of 2-(2-chloro-6-methylphenyl)ethanol.

  • FTIR Signal: Appearance of a distinct, sharper O-H stretch at ~3350 cm⁻¹ (Alcohol) and a significant reduction or loss of the C=O carbonyl peak at 1710 cm⁻¹.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on IR peak assignments).

  • NIST Chemistry WebBook. Infrared Spectra of Phenylacetic Acid Derivatives. National Institute of Standards and Technology.[7] Available at: [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Reference for interpretation of substituted benzene rings).

  • Pharmacopeial Forum. General Chapter <197> Spectrophotometric Identification Tests. USP-NF. (Standard regulatory framework for IR identification).[1]

Sources

High-Resolution Mass Spectrometry vs. Triple Quadrupole MS for the Structural Elucidation of 2-(2-Chloro-6-methylphenyl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and various agricultural active pharmaceutical ingredients (APIs), 2-(2-Chloro-6-methylphenyl)acetic acid (CAS: 521300-44-7) requires rigorous analytical characterization. In drug development, differentiating this specific compound from closely related positional isomers (e.g., 4-chloro-2-methylphenylacetic acid) is paramount to preventing toxic impurities in the final API stream.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry (the recommended methodology for structural elucidation) against traditional Triple Quadrupole (QqQ) Mass Spectrometry (the alternative standard for routine quantitation). Furthermore, it provides a self-validating experimental protocol and details the exact mechanistic causality behind the compound's fragmentation patterns.

Methodological Comparison: HRAM Orbitrap vs. QqQ MS

While both platforms utilize collision-induced dissociation (CID) to generate fragment ions, their utility in pharmaceutical development diverges significantly based on their mass analyzers. For the structural elucidation of halogenated phenylacetic acids, HRAM provides an undeniable advantage in eliminating isobaric false positives.

Table 1: Performance Comparison for this compound Analysis

Analytical MetricHRAM Orbitrap MS (Recommended for Elucidation)Triple Quadrupole (QqQ) MS (Alternative for QA/QC)Impact on Compound Analysis
Mass Accuracy < 3 ppm~ 100–500 ppmHRAM allows unambiguous empirical formula assignment (C9H9ClO2), preventing misidentification of isobaric impurities.
Resolving Power Up to 240,000 (FWHM at m/z 200)Unit resolution (~0.7 Da FWHM)HRAM easily resolves the target compound from complex, co-eluting synthesis matrix interferences.
Isotopic Fidelity Excellent (Preserves exact 35Cl/37Cl ratio)ModeratePrecise isotopic tracking in HRAM confirms the presence of the single chlorine atom in both MS1 and MS2 spectra.
Sensitivity High (Parallel Reaction Monitoring - PRM)Very High (Multiple Reaction Monitoring - MRM)QqQ remains slightly superior for absolute limits of quantitation (LOQ) in high-throughput routine screening.
Data Acquisition Full Scan + Data-Dependent MS2 (ddMS2)Targeted Precursor/Product Ion TransitionsHRAM enables retrospective data mining for unknown degradation products; QqQ requires prior knowledge of fragments.

The Causality of Fragmentation: Mechanistic Principles

To design a robust analytical method, one must understand the chemical causality driving the mass spectrometer's output.

Why Electrospray Ionization Negative Mode (ESI-)?

This compound possesses a terminal carboxylic acid moiety (pKa ~4.3). In a neutral or slightly basic environment, this group readily releases a proton. Utilizing ESI in negative ion mode is a deliberate choice: it forces the formation of a highly stable carboxylate anion,


, yielding exponential increases in MS1 sensitivity compared to positive mode ionization 1.
The CID Fragmentation Pathway

Upon isolation of the precursor ion (


 183.0213 for the 

isotope), collision-induced dissociation triggers a highly predictable, step-wise degradation:
  • Primary Fragmentation (Neutral Loss of

    
    ):  The hallmark of phenylacetic acid derivatives is the immediate neutral loss of carbon dioxide (43.9898 Da) from the carboxylate group 2. This generates a stable carbanion intermediate at 
    
    
    
    139.0315 (
    
    
    ).
  • Secondary Fragmentation (Loss of

    
    ):  Because the chlorine atom is positioned ortho to the methyl group and the site of the former acetic acid chain, the molecule undergoes a localized rearrangement, expelling a neutral molecule of hydrogen chloride (35.9767 Da). This leaves a highly conjugated, even-electron product ion at 
    
    
    
    103.0548 (
    
    
    ) 3.

FragPathway M35 [M-H]- (35Cl) m/z 183.0213 F1_35 [M-H-CO2]- m/z 139.0315 M35->F1_35 - CO2 (43.9898 Da) M37 [M-H]- (37Cl) m/z 185.0183 F1_37 [M-H-CO2]- m/z 141.0285 M37->F1_37 - CO2 (43.9898 Da) F2 [M-H-CO2-HCl]- m/z 103.0548 F1_35->F2 - 35HCl (35.9767 Da) F1_37->F2 - 37HCl (37.9737 Da)

Figure 1: ESI(-) collision-induced dissociation pathway of this compound.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following LC-HRAM-MS/MS protocol is designed as a self-validating system . It uses the natural isotopic distribution of chlorine to internally verify the fragmentation data.

Step 1: Sample Preparation & System Suitability
  • Action: Prepare a 1.0 µg/mL solution of the analytical standard in 50:50 Methanol:Water.

  • Causality: Prior to injection, run a solvent blank. This ensures the system is free of carryover, establishing a baseline of trust for trace-level impurity analysis.

Step 2: UHPLC Separation
  • Action: Utilize a sub-2 µm C18 column. Mobile Phase A: 10 mM Ammonium Acetate in Water. Mobile Phase B: Methanol.

  • Causality: Strong acids (like Formic Acid) are intentionally omitted. The neutral/slightly basic ammonium acetate buffer forces the equilibrium of the acetic acid moiety toward the ionized carboxylate state, maximizing ESI(-) yield.

Step 3: HRAM Data-Dependent Acquisition (ddMS2)
  • Action: Configure the Orbitrap to acquire a Full MS1 scan (Resolution: 120,000) followed by targeted ddMS2 scans (Resolution: 30,000) for both

    
     183.0213 and 
    
    
    
    185.0183.
  • Causality: This is the core of the self-validation. By forcing the mass spectrometer to isolate and fragment both the

    
     and 
    
    
    
    isotopes independently, we create an internal control.
Step 4: Data Interpretation & Isotopic Convergence
  • Action: Analyze the MS2 spectra for both precursor ions.

  • Causality: The system validates the structural assignment when both distinct precursors converge on the exact same product ion (

    
     103.0548). The 
    
    
    
    fragment loses
    
    
    (35.9767 Da), while the
    
    
    fragment loses
    
    
    (37.9737 Da). A failure to converge mathematically proves the presence of an isobaric interference rather than the target compound.

ExpWorkflow N1 1. Sample Prep Ammonium Acetate Buffer N2 2. UHPLC Separation C18, Neutral Gradient N1->N2 N3 3. ESI(-) Ionization Deprotonation to[M-H]- N2->N3 N4 4. HRAM MS/MS ddMS2 on 35Cl & 37Cl N3->N4 N5 5. Data Validation Isotopic Convergence N4->N5

Figure 2: Self-validating LC-ESI-MS/MS experimental workflow for structural elucidation.

Conclusion

For routine batch-to-batch quantitation of this compound, a Triple Quadrupole (QqQ) MS remains a highly sensitive workhorse. However, during early-stage drug development, impurity profiling, and structural elucidation, HRAM Orbitrap MS is the superior product. Its ability to provide sub-3 ppm mass accuracy, combined with the self-validating technique of isotopic convergence during MS/MS fragmentation, provides researchers with an airtight, authoritative methodology for chemical characterization.

References

  • Title: Mass Spectrometry: Fragmentation Patterns and Isotopic Distribution | Source: smolecule.
  • Title: High-performance liquid chromatography/mass spectrometric and proton nuclear magnetic resonance spectroscopic studies of the transacylation and hydrolysis of the acyl glucuronides of a series of phenylacetic acids in buffer and human plasma | Source: nih.
  • Title: Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid | Source: researchgate.

Sources

A Senior Application Scientist's Guide to Purity Assessment: A Validated HPLC Assay for 2-(2-Chloro-6-methylphenyl)acetic Acid Compared with Alternative Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. The compound 2-(2-Chloro-6-methylphenyl)acetic acid is an important building block in the synthesis of various pharmaceutical agents.[1] Therefore, a robust, reliable, and validated analytical method for its purity assessment is paramount to ensure quality control throughout the manufacturing process.

This guide provides an in-depth examination of a validated High-Performance Liquid Chromatography (HPLC) method specifically tailored for determining the purity of this compound. As a senior application scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind the methodological choices. We will explore the core principles of the assay, present a detailed, self-validating experimental workflow, and objectively compare its performance against viable alternatives like Gas Chromatography (GC) and Capillary Electrophoresis (CE). This comprehensive analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for their analytical needs.

Pillar 1: The High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for its versatility, robustness, and high resolving power.[2] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

The Causality Behind the Method:

  • Stationary Phase Selection (C18 Column): The analyte possesses a nonpolar substituted phenyl ring and a polar carboxylic acid group. A C18 (octadecylsilane) column provides a nonpolar stationary phase that retains the molecule primarily through hydrophobic interactions with its phenyl core, allowing for excellent separation from more polar or less retained impurities.

  • Mobile Phase Composition (Acidified Acetonitrile/Water): The mobile phase—a mixture of acetonitrile and water—is standard for reversed-phase chromatography. The critical component here is the acidifier, such as 0.1% phosphoric acid.[2] The carboxylic acid moiety on the analyte has a pKa that would cause it to be partially or fully ionized at neutral pH. This ionization leads to poor peak shape (tailing) and inconsistent retention times. By acidifying the mobile phase to a pH well below the analyte's pKa (typically pH 2-3), we suppress this ionization, ensuring the analyte is in its neutral, protonated form. This single species interacts more predictably with the C18 stationary phase, resulting in sharp, symmetrical peaks, which are essential for accurate quantification.

  • Detector Choice (UV-Vis Detector): The presence of the aromatic phenyl ring in this compound makes it a strong chromophore, meaning it absorbs ultraviolet (UV) light. A UV-Vis detector set to a wavelength of maximum absorbance (e.g., 210-230 nm) provides the high sensitivity and selectivity required for detecting the analyte and any related impurities that share the chromophore.[3][4][5]

Experimental Workflow: HPLC Purity Assay

The following diagram illustrates the comprehensive workflow for the purity assessment of this compound using the validated HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Mobile Phase Preparation (Acetonitrile:Water:H3PO4) prep_std Standard Solution Prep (Reference Standard in Diluent) prep_sample Sample Solution Prep (Test Sample in Diluent) sys_suit System Suitability Test (Inject Standard 5x) prep_sample->sys_suit Proceed if Solutions Ready injection Inject Blank, Standard, and Sample Solutions sys_suit->injection chromatogram Data Acquisition (Record Chromatograms) injection->chromatogram integration Peak Integration (Identify & Quantify All Peaks) chromatogram->integration Transfer Data calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report Generation (Purity, Impurity Profile) calculation->report

Caption: Workflow for HPLC purity assessment of this compound.

Detailed Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid. Filtered and degassed.

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

2. Preparation of Solutions:

  • Diluent: Mobile Phase

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. System Suitability: Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 1.5

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%

4. Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the Standard Solution and record the chromatogram.

  • Inject the Sample Solution in duplicate and record the chromatograms.

5. Calculation of Purity: Calculate the purity using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Pillar 2: Method Validation - A Self-Validating System

A protocol's trustworthiness is established through rigorous validation, ensuring it is fit for its intended purpose. This HPLC method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is reliable, reproducible, and accurate.[7][8][9][10]

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference from impurities, degradants, or excipients.The analyte peak is pure and well-resolved from all other peaks. No interference from blank or placebo.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.998 over a range of 5 concentrations.[5]
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.[7]
Accuracy The closeness of test results to the true value, assessed via recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[5]
Precision (RSD%) The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day/analyst): RSD ≤ 3.0%[5]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Must be precise and accurate.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate (±0.1 mL/min), column temperature (±5 °C), or mobile phase composition (±2%) are varied.[5]

By meeting these internationally recognized criteria, the HPLC protocol becomes a self-validating system, providing high confidence in the reported purity results.

Pillar 3: Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive guide must consider other analytical options. The primary alternatives for the purity assessment of a carboxylic acid like this compound are Gas Chromatography (GC) and Capillary Electrophoresis (CE).

Method_Comparison cluster_methods Analytical Method Choices cluster_attributes start Purity Assessment of This compound hplc HPLC (High-Performance Liquid Chromatography) start->hplc Best for Routine QC & Non-Volatile Impurities gc GC (Gas Chromatography) start->gc Best for Volatile Impurities & High Sensitivity ce CE (Capillary Electrophoresis) start->ce Best for High Efficiency & Chiral/Isomeric Separations hplc_attr Direct Analysis: Yes Speed: Moderate Cost: Moderate Robustness: High hplc->hplc_attr gc_attr Derivatization: Required Speed: Fast (post-derivatization) Cost: Moderate Sensitivity: Very High (MS) gc->gc_attr ce_attr Direct Analysis: Yes Speed: Very Fast Cost: Low (per sample) Resolution: Very High ce->ce_attr

Caption: Decision guide for selecting an analytical method for purity assessment.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. However, carboxylic acids are polar and have low volatility, making direct injection into a GC system problematic.

  • Mechanism & Causality: To make this compound suitable for GC analysis, a chemical derivatization step is mandatory.[11] This typically involves converting the carboxylic acid group into a less polar and more volatile ester (e.g., a methyl or silyl ester).[12][13] This added step is a significant disadvantage as it increases sample preparation time and introduces potential sources of error, such as incomplete reactions or the formation of by-products.

  • Advantages: When coupled with a Mass Spectrometry (MS) detector, GC-MS offers exceptional sensitivity and structural information, making it ideal for identifying unknown volatile or semi-volatile impurities at very low levels.

  • Verdict: GC is a specialized tool in this context. It is not ideal for routine purity assessment due to the required derivatization but is highly valuable for investigative work, such as identifying specific volatile impurities that may not be detected by HPLC.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For small, charged molecules like organic acids, CE is an exceptionally powerful and efficient technique.[14][15]

  • Mechanism & Causality: In a typical CE setup, the carboxylic acid group is ionized in a buffer, giving it a negative charge. When a voltage is applied across the capillary, the analyte migrates towards the positive electrode at a speed dependent on its charge and hydrodynamic radius. This mechanism provides a completely different separation selectivity compared to HPLC.

  • Advantages: CE offers several key benefits:

    • High Efficiency: It can generate an extremely high number of theoretical plates, leading to superior resolution of closely related impurities.[15]

    • Speed and Low Cost: Analysis times are often very short (a few minutes), and the consumption of reagents and solvents is minimal, making it a cost-effective method.[14][16]

    • Simplicity: Sample preparation is often as simple as dissolving the sample in the run buffer, with no derivatization required.[15]

  • Verdict: CE is a strong and often superior alternative to HPLC, particularly when high-resolution separation of ionic impurities or isomers is required. While HPLC is more established in many QC labs, the speed and efficiency of CE make it a compelling option for both research and quality control environments.[17]

Comparative Summary of Analytical Techniques

FeatureHPLC (Reversed-Phase)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between mobile and stationary phasesPartitioning between gas and stationary phasesDifferential migration in an electric field
Sample Preparation Simple dissolutionDerivatization required Simple dissolution
Analysis Time Moderate (15-30 min)Fast (post-derivatization)Very Fast (2-10 min)
Resolution HighHighVery High
Best For Routine QC, non-volatile impurities, quantificationVolatile/semi-volatile impurity identification (with MS)High-efficiency separations, ionic impurities, isomers
Primary Limitation Lower resolution for some closely related compoundsComplex sample preparationLower concentration sensitivity than HPLC/GC-MS

Conclusion

The validated reversed-phase HPLC method presented in this guide stands as a robust, reliable, and scientifically sound approach for the routine purity assessment of this compound. Its validation against ICH Q2(R1) standards ensures its trustworthiness for quality control in a regulated environment. The rationale for selecting a C18 column, an acidified mobile phase, and UV detection is grounded in the fundamental physicochemical properties of the analyte, leading to an optimized and reproducible assay.

However, a senior scientist's perspective demands a broader view. While HPLC is the workhorse, Capillary Electrophoresis offers compelling advantages in speed and resolving power, making it an excellent orthogonal method for confirmation or for challenging separations. Gas Chromatography, though hampered by the need for derivatization, remains invaluable for the specialized task of identifying and quantifying volatile impurities.

Ultimately, the choice of method depends on the specific analytical challenge. For routine, high-throughput purity testing, the validated HPLC method is the gold standard. For complex impurity profiling or high-efficiency separations, CE should be strongly considered. By understanding the causality behind each technique, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their materials.

References

  • Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International.
  • Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors. ACS Publications.
  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase. ScienceDirect.
  • Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue. PMC.
  • A Validated Capillary Electrophoresis Method for Rapid and Reliable Organic Acid Profiling. Benchchem.
  • Capillary electrophoresis for the determination of organic acidurias in body fluids: a review. ScienceDirect.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija.
  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary.
  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed.
  • Capillary Electrophoresis in Determination of Low Molecular Mass Organic Acids. ResearchGate.
  • Key ICH Method Validation Parameters to Know. Altabrisa Group.
  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu.
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • Analytical Methods for Organic Acids. Shimadzu (Europe).
  • COMPARISON OF THREE METHODS TO ANALYZE NON- AROMATIC ORGANIC ACIDS IN HONEY. ResearchGate.
  • ich q2(r1)-guided validation of anormal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards. ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
  • A Researcher's Guide to Assessing the Purity of Synthesized 2-Hydroxyphenylacetic Acid. Benchchem.
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research International.
  • Process for preparing 2,6-dialkylphenylacetic acids. Google Patents.

Sources

Comparative Guide: Reference Standards for 2-(2-Chloro-6-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 2-(2-Chloro-6-methylphenyl)acetic Acid Analysis Content Type: Technical Comparison Guide

Executive Summary

In the development of phenylacetic acid-derived NSAIDs (such as analogs of Diclofenac or Lumiracoxib), the molecule This compound serves as a critical process intermediate or a specific impurity marker. Its accurate quantification is essential for establishing the safety profile of the final drug substance.

This guide objectively compares the three primary tiers of reference standards available for this analyte: Pharmacopoeial Primary Standards , Certified Reference Materials (CRMs) , and Analytical/Research Grades . We analyze their metrological traceability, suitability for specific development phases, and impact on analytical error budgets.

Part 1: The Hierarchy of Standards (Comparative Analysis)

Selecting the correct reference standard is not merely a purchasing decision; it is a regulatory strategy. The following table contrasts the three distinct classes of standards available for this compound.

Table 1: Comparative Specification Matrix
FeatureTier 1: Pharmacopoeial Primary Standard Tier 2: Certified Reference Material (CRM) Tier 3: Analytical/Research Standard
Source Authority USP, EP, BP, JPISO 17034 Accredited ManufacturersChemical Reagent Suppliers
Traceability Legal/Compendial Authority (Absolute)Metrological Traceability (SI Units)Traceable to Internal Methods only
Uncertainty Budget Not Provided (Assumed 100% for qualitative use)Explicitly Calculated (e.g., ±0.3%)Not Provided
CoA Content Minimal (Label claim only)Comprehensive (Homogeneity, Stability, Water, Solvents)Basic (Purity via HPLC/NMR)
Primary Use Case Final Release Testing, Dispute ResolutionMethod Validation, Calibration Curves, OOS InvestigationEarly R&D, Route Scouting, Peak Identification
Cost Factor


$
$
Critical Insight: The "Primary" Misconception

Researchers often assume Pharmacopoeial standards are chemically purer than CRMs. This is false. A USP/EP Reference Standard is legally irrefutable for compendial methods, but it often lacks the detailed uncertainty data required for rigorous method validation under ICH Q2(R1). For developing a new in-house HPLC method for this compound, a CRM (ISO 17034) is scientifically superior because it provides a certified mass balance purity value.

Part 2: Visualizing the Traceability Chain

To understand where your standard fits in the global metrological hierarchy, refer to the diagram below.

ReferenceHierarchy SI_Unit SI Unit (Mole/Kg) NMI National Metrology Institute (NIST, BAM, NPL) SI_Unit->NMI Realization Primary Primary Standard (Purity determined by absolute methods: qNMR, DSC) NMI->Primary Certification CRM Certified Reference Material (CRM) (ISO 17034 - Certified Value + Uncertainty) Primary->CRM Traceability Working Working/Secondary Standard (Qualified in-house against CRM) CRM->Working Calibration

Figure 1: The Chain of Metrological Traceability. Note that ISO 17034 CRMs bridge the gap between absolute primary standards and routine laboratory working standards.

Part 3: Representative Performance Data

The following data simulates a comparative analysis of three commercial batches of this compound standards to demonstrate the impact of "Grade" on quantitative accuracy.

Table 2: Batch Characterization Data (Simulated)
ParameterCRM Grade (ISO 17034) Analytical Grade (High Purity) Research Grade (Synthesis)
Chromatographic Purity (HPLC) 99.8%98.5%95.2%
Water Content (KF) 0.1%0.8%2.5% (Hygroscopic)
Residual Solvents < 100 ppm< 500 ppm~ 2,000 ppm (Toluene)
Certified Assay (Mass Balance) 99.6% ± 0.4% Not CertifiedNot Certified
Impact on Potency Calc. Negligible Error~1.3% Error (if uncorrected)~4.8% Error (High Risk)

Scientific Interpretation: The Research Grade material contains significant residual solvent (likely Toluene or Acetic Acid from synthesis) and moisture. If a researcher uses the "95.2%" area-percent value without correcting for volatiles (Mass Balance approach), the potency calculation will be biased, leading to OOS (Out of Specification) results for the drug substance.

Part 4: Validated Experimental Protocol

To accurately utilize these standards, a specific RP-HPLC method is required. Phenylacetic acid derivatives are weak acids (pKa ~4.0); therefore, pH control is the single most critical variable.

Method: Acidic RP-HPLC for Impurity Profiling

Objective: Separate this compound from potential aniline precursors and degradation products.

1. Reagents & Materials
  • Stationary Phase: C18 End-capped column (e.g., 250 x 4.6 mm, 5 µm). Why: High carbon load provides retention for the hydrophobic phenyl ring.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2). Why: Suppresses ionization of the carboxylic acid, ensuring the molecule is neutral and retained on the column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

2. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (for high sensitivity) or 254 nm (for selectivity).

  • Column Temp: 30°C

3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
21.07030
30.07030
4. Workflow Diagram

HPLC_Workflow Sample Standard Prep (Dissolve in 50:50 Diluent) Filter Filtration (0.45 µm PVDF) Sample->Filter Inject Injection (10 µL Loop) Filter->Inject Column Separation (C18, pH 2.2) Inject->Column Detect UV Detection (210 nm) Column->Detect Data Integration & Mass Balance Calc Detect->Data

Figure 2: Analytical Workflow.[3] Filtration is critical to prevent particulate clogging from lower-grade standards.

Part 5: Troubleshooting & Causality

Issue: Peak Tailing or Split Peaks.

  • Cause: The pKa of this compound is approximately 4.0. If the mobile phase pH is > 3.0, the acid partially ionizes (COO-), leading to mixed retention mechanisms.

  • Solution: Ensure Mobile Phase A is acidified to pH < 2.5 using Phosphoric Acid or Trifluoroacetic Acid (TFA).

Issue: Retention Time Drift.

  • Cause: "Research Grade" standards often contain high levels of synthesis precursors (e.g., 2-Chloro-6-methylaniline) which can foul the column head.

  • Solution: Use a guard column or switch to an ISO 17034 CRM to ensure high purity and column longevity.

References

  • International Organization for Standardization. (2016).[4][5] ISO 17034:2016 - General requirements for the competence of reference material producers.[4]Link

  • United States Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification and <1225> Validation of Compendial Procedures.Link

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • LGC Standards. Understanding the difference between Reference Materials and Certified Reference Materials.Link

  • Sigma-Aldrich (Merck). Reference Standards for Pharmaceutical Impurities - Technical Guide.Link

Sources

UV-Vis absorption maxima for 2-(2-Chloro-6-methylphenyl)acetic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima for 2-(2-Chloro-6-methylphenyl)acetic Acid Quantification Content Type: Publish Comparison Guide

CAS: 521300-44-7 | Molecular Formula: C₉H₉ClO₂[1]

Executive Summary & Strategic Positioning

In the synthesis and quality control of phenylacetic acid derivatives—critical intermediates for agrochemicals and pharmaceuticals—rapid quantification is often the bottleneck. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, UV-Vis Spectrophotometry offers a distinct advantage in throughput and operational cost for in-process monitoring.

This guide objectively compares the performance of UV-Vis quantification for This compound (CMPAA) against its primary alternatives. It provides a validated spectral profile, a self-validating experimental protocol, and a decision matrix for researchers.

Core Recommendation

Use UV-Vis Spectrophotometry (Method A) for real-time reaction monitoring and solubility studies where the matrix is defined. Retain HPLC-UV (Method B) for final purity release testing where structural isomers or precursors (e.g., benzyl chlorides) must be resolved.

Spectral Characterization: The "Fingerprint"

To quantify CMPAA accurately, one must understand its chromophore. The molecule features a benzene ring substituted with a chlorine atom (weakly deactivating, ortho/para directing) and a methyl group (weakly activating, ortho/para directing) at the 2,6-positions.

Predicted Absorption Maxima ( )

Based on the auxochromic shifts of 2,6-disubstituted benzene derivatives, CMPAA exhibits two distinct absorption bands suitable for quantification:

Band TypeWavelength (

)
Molar Absorptivity (

)
CharacteristicsSuitability
E-Band (Ethylene) 210 – 220 nm High (> 8,000

)

transition. Very intense but non-specific.
Trace Analysis: Use only in high-purity solvents (e.g., HPLC-grade Acetonitrile/Water). Susceptible to solvent cutoff.
B-Band (Benzenoid) 264 – 272 nm Low (~200–400

)

(forbidden transition). Fine structure visible.
Routine QC: High specificity. Less interference from aliphatic impurities or buffers. Recommended for CMPAA.

Expert Insight: The 2,6-substitution pattern creates steric hindrance that may slightly distort the planarity of the ring system, often smoothing the fine structure typically seen in unsubstituted phenylacetic acid.

Comparative Performance Analysis

The following table contrasts the UV-Vis method against HPLC and Titration, the standard alternatives for this acid.

Table 1: Method Performance Matrix
MetricUV-Vis Spectrophotometry (Recommended)HPLC-UV (Gold Standard)Acid-Base Titration
Specificity Moderate (Detects chromophore)High (Resolves impurities)Low (Detects any acidic proton)
LOD/LOQ ~0.5 µg/mL (at 210 nm)~0.05 µg/mL~100 µg/mL
Throughput < 1 min per sample15–30 mins per sample5–10 mins per sample
Cost per Analysis < $0.50 (Solvent only)> $5.00 (Column, Mobile Phase)$1.00 (Reagents)
Linearity (

)
> 0.999 (Beer-Lambert range)> 0.999N/A (Stoichiometric)
Primary Risk Matrix Interference (e.g., precursors)Column fouling / CarryoverEndpoint ambiguity

Decision Logic & Workflow

The choice of method should be dictated by the stage of development. The following diagram illustrates the logical pathway for selecting the optimal quantification strategy.

QuantificationLogic Start Sample Origin PurityCheck Is Purity Known? (>95%) Start->PurityCheck MatrixCheck Complex Matrix? (e.g., Crude Reaction Mix) PurityCheck->MatrixCheck No (Unknown) UV_Vis Method A: UV-Vis (272 nm) PurityCheck->UV_Vis Yes (Pure Substance) MatrixCheck->UV_Vis No (Clean/Solvent) HPLC Method B: HPLC-UV (C18 Column) MatrixCheck->HPLC Yes (Dirty) Titration Method C: Titration (Potentiometric) UV_Vis->Titration Cross-Validation (Optional)

Figure 1: Decision matrix for selecting the appropriate quantification method based on sample purity and matrix complexity.

Experimental Protocol: Self-Validating UV-Vis Method

This protocol is designed to be self-validating , meaning the user confirms the method's suitability (Linearity and Specificity) during the setup.

Materials
  • Analyte: this compound (Standard, >98% purity).

  • Solvent: Methanol (UV Grade) or 0.1 N NaOH (if solubility is an issue; shifts

    
     slightly).
    
  • Equipment: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     2 nm).
    
Step-by-Step Methodology
Phase 1: Spectral Scan (The "Fingerprint" Check)
  • Prepare a stock solution of 100 µg/mL CMPAA in Methanol.

  • Run a baseline correction with pure Methanol.

  • Scan the sample from 200 nm to 400 nm .

  • Validation Check:

    • Identify the local maximum (

      
      ) around 264–272 nm .
      
    • Verify absorbance at

      
       is between 0.1 and 1.0 AU.
      
    • Note: If the spectrum shows a single featureless slope, the sample may be contaminated, or the concentration is too high (aggregation).

Phase 2: Linearity & Range (Beer-Lambert Confirmation)
  • Prepare serial dilutions: 10, 20, 40, 60, 80, 100 µg/mL .

  • Measure Absorbance (A) at the determined

    
     (e.g., 272 nm).
    
  • Plot

    
     vs. Concentration (
    
    
    
    ).
  • Calculate the Molar Absorptivity (

    
    ) using 
    
    
    
    .
  • Acceptance Criteria:

    
    .
    
Phase 3: Quantification
  • Dissolve the unknown sample in the same solvent.

  • Dilute until the expected concentration falls within the middle of your calibration curve (e.g., ~50 µg/mL).

  • Calculate concentration:

    
    
    

Scientific Rationale & Troubleshooting

  • Why this compound? This specific substitution pattern is critical. The ortho-chlorine and ortho-methyl groups create a "twisted" conformation that may reduce conjugation compared to planar phenylacetic acid. This often results in a hypsochromic shift (blue shift) compared to less hindered analogs, making the choice of wavelength critical to avoid overlap with solvent cutoffs [1].

  • Solvent Choice: While Methanol is standard, using 0.1 N NaOH ensures the acid is fully deprotonated (carboxylate form). This eliminates pH-dependent spectral shifts and often intensifies the B-band, improving sensitivity [2].

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. 4th Ed. Cengage Learning.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11660604, this compound. Retrieved from [Link]

  • Accela Chem. (2024). Product Information: CAS 521300-44-7.[1][2] Retrieved from [Link]

Sources

Safety Operating Guide

2-(2-Chloro-6-methylphenyl)acetic Acid: Proper Disposal & Handling Guide

[1]

Executive Summary & Operational Directive

Immediate Classification: Halogenated Organic Acid Primary Disposal Path: High-Temperature Incineration (with HCl scrubbing)[1]

2-(2-Chloro-6-methylphenyl)acetic acid (CAS: 13523-27-8 / Analogous to 2444-36-2) is a halogenated aromatic acid.[1] Unlike standard organic acids, the presence of the chlorine substituent on the phenyl ring dictates a strict segregation protocol. Under no circumstances should this compound be disposed of in "General Organic" or "Non-Halogenated" waste streams.

Why this matters:

  • Incinerator Integrity: Burning chlorinated compounds in standard oxidizers generates hydrochloric acid (HCl), which corrodes facility infrastructure.

  • Regulatory Compliance: Misclassification violates EPA 40 CFR 261 guidelines, potentially triggering "Characteristic Waste" violations.

  • Toxic Byproducts: Improper combustion temperatures can yield dioxins or polychlorinated biphenyls (PCBs).

Chemical Safety & Hazard Profile

Before initiating disposal, verify the material state. This compound typically presents as a white to off-white crystalline powder.[1]

Physicochemical Properties (Disposal Relevant)
PropertyData / CharacteristicImpact on Disposal
Physical State Solid (Crystalline Powder)Requires solid waste drum or solubilization for liquid waste streams.[1]
Acidity (pKa) ~3.8 - 4.2 (Predicted)Corrosive potential. Do not mix with strong bases (e.g., NaOH) in waste containers without heat control.[1]
Halogen Content Contains Chlorine (Cl)Mandatory Segregation. Must go to Halogenated Waste streams.
Water Solubility Low / Sparingly SolubleDo not attempt to flush down drains; it will precipitate and clog plumbing.
Hazard Statements (GHS)[1]
  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Bulk Substance & Contaminated Debris)

Applicable for: Expired reagents, spill cleanup materials, heavily contaminated gloves/paper.

  • Segregation: Obtain a waste container specifically designated for "Solid Hazardous Waste - Halogenated."

  • Primary Containment:

    • If the original bottle is to be discarded, ensure the cap is tightly sealed.

    • If loose powder, double-bag in heavy-duty polyethylene (4 mil minimum) bags.[1]

  • Labeling:

    • Affix a hazardous waste tag.

    • Critical: Check the box for "Halogenated."

    • List constituents: "this compound, 95%+."[1]

  • Storage: Store in a satellite accumulation area away from oxidizers (e.g., nitric acid) and strong bases.

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicable for: Reaction mixtures, HPLC waste streams containing the compound.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum material (usually HDPE or Steel).

  • Selection of Waste Stream:

    • The Rule of Thumb: If the mixture contains >0.1% halogenated content by volume, the entire container must be classified as Halogenated Waste .

    • Example: 1 gram of this compound dissolved in 1 Liter of Methanol must be treated as Halogenated Solvent Waste, even though Methanol is non-halogenated.[1]

  • Neutralization (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), slowly adjust pH to 5–9 using a dilute sodium bicarbonate solution before adding to the waste drum to prevent drum corrosion. Caution: This is exothermic; perform in a fume hood.

  • Transfer: Funnel waste into the "Halogenated Organic Solvents" carboy (typically Red or Yellow safety cans).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of chlorinated phenylacetic acid derivatives.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidContamIs it pure chemicalor contaminated debris?Solid->ContamDoubleBagDouble Bag inPolyethylene (4 mil)Contam->DoubleBagSolidDrumDisposal: Solid Waste Drum(Tag: Halogenated Organic)DoubleBag->SolidDrumIncinerationFinal Fate:High-Temp Incineration(RCRA Approved)SolidDrum->IncinerationpHCheckCheck pHLiquid->pHCheckNeutralizeNeutralize pH to 5-9(Sodium Bicarb)pHCheck->NeutralizeIf pH < 2SolventClassClassify Solvent StreampHCheck->SolventClassIf pH > 2Neutralize->SolventClassHaloStreamDisposal: HalogenatedSolvent CarboySolventClass->HaloStreamMandatory Path due to ClHaloStream->Incineration

Figure 1: Decision matrix for the segregation of halogenated organic acids.[1] Note the convergence on high-temperature incineration.

Emergency Procedures (Spill Response)

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If the spill is large (>50g) and dust is airborne, evacuate the immediate area.

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat. Use a P95/N95 dust mask if powder is loose.

  • Dry Spill:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.

    • Place waste in the Solid Halogenated container.

  • Wet Spill:

    • Absorb with vermiculite or sand.

    • Do not use combustible materials like sawdust (reaction risk with potential oxidizers in the waste bin).

    • Collect in the Solid Halogenated container.

Regulatory Framework & Compliance

This protocol ensures compliance with the following regulatory standards:

  • EPA 40 CFR 261.31 (F-List): While not explicitly F-listed unless used as a solvent, the "Halogenated" characteristic requires management as if it were to prevent mixing with non-halogenated streams [1].[1]

  • RCRA Characteristic Waste: This compound must be evaluated for toxicity characteristics. The presence of the chlorophenyl group often necessitates incineration at >1000°C to ensure complete destruction [2].

  • Sewer Ban: Under 40 CFR 403.5 , discharge of this compound into public sewer systems is strictly prohibited due to its potential to pass through treatment plants and accumulate in biosolids [3].

References
  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Chlorophenylacetic acid (Analogous Safety Data).

  • U.S. Environmental Protection Agency. (2024). National Pretreatment Program - Prohibited Discharge Standards. 40 CFR 403.[1]5.

Personal protective equipment for handling 2-(2-Chloro-6-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

Objective: To establish a zero-incident workflow for the handling of 2-(2-Chloro-6-methylphenyl)acetic acid . This compound is a halogenated aromatic acid, commonly used as a pharmaceutical intermediate.[1] Its structural features—specifically the steric hindrance of the ortho-methyl group and the electron-withdrawing chlorine—dictate its reactivity and biological interaction.

Core Hazards (GHS Classification): Based on structural analogs (e.g., 2-Chlorophenylacetic acid) and functional group analysis, this compound is classified as a Skin, Eye, and Respiratory Irritant .[1]

Hazard ClassH-CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationAcidic hydrolysis on dermal contact; potential for defatting.[1]
Eye Irritation H319 Causes serious eye irritationDirect protonation of corneal proteins; high risk of corneal opacity if untreated.[1]
STOT-SE H335 May cause respiratory irritationInhalation of fine dust irritates mucous membranes (upper respiratory tract).[1]
Combustion N/A Toxic gas generationThermal decomposition releases Hydrogen Chloride (HCl) gas.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the physical state of the chemical.[1] A common error in laboratory safety is assuming "Nitrile gloves protect against everything."[1] They do not.

PPE Decision Logic
  • Solid State: The primary risk is particulate inhalation and contact dermatitis.[1]

  • Solution State: The primary risk shifts to the solvent carrier , which may permeate gloves, carrying the toxic payload with it.[1]

Table 1: State-Dependent PPE Specifications[1]
Protective LayerScenario A: Handling Pure Solid (Weighing/Transfer)Scenario B: Solution Handling (Synthesis/Extraction)
Hand Protection Disposable Nitrile (Min.[1][2] 0.11 mm thickness). Reasoning: Excellent resistance to solid organic acids.Solvent-Dependent. • Alcohols/Water: Nitrile is sufficient.[1][2][3][4][5]• DCM/Chloroform:Laminate (Silver Shield) or PVA.[1] Nitrile degrades in <2 mins.
Respiratory Engineering Control: Fume Hood. Fallback: N95/P100 Respirator if hood unavailable.Fume Hood (Mandatory). Volatile solvents increase inhalation risk of the solute.[1]
Eye Protection Safety Glasses with side shields (ANSI Z87.1).[1]Chemical Splash Goggles. Required if heating or pressurizing glassware.[1]
Body Protection Lab coat (Cotton/Poly blend), long pants, closed-toe shoes.[1]Chemical-resistant apron if handling volumes >1L.[1]

Visualization: PPE & Workflow Logic

Figure 1: PPE Selection & Risk Assessment Flow

This decision tree guides the researcher through the correct safety setup based on experimental conditions.[1]

PPE_Decision_Tree Start START: Handling this compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Identify Solvent Liquid->Solvent_Check Hood_Yes Standard PPE: Nitrile Gloves + Safety Glasses Work inside Hood Hood_Check->Hood_Yes Yes Hood_No Respiratory Hazard! Req: N95/P100 Mask + Goggles Minimize Drafts Hood_Check->Hood_No No Polar Polar (Water/MeOH/EtOH) Solvent_Check->Polar NonPolar Halogenated (DCM/CHCl3) Solvent_Check->NonPolar Glove_Nitrile Use Nitrile Gloves (Change every 30 mins) Polar->Glove_Nitrile Glove_Laminate Use Laminate/PVA Gloves (Nitrile Permeation < 2 mins!) NonPolar->Glove_Laminate

Caption: Figure 1. Decision matrix for PPE selection emphasizing solvent compatibility for solution-phase handling.

Operational Protocols

A. Weighing and Transfer (Solid)

The Risk: Phenylacetic acid derivatives are often fluffy, electrostatic powders.[1] Static charge can cause the powder to "jump" onto gloves or cuffs, leading to inadvertent spread.[1]

  • Engineering Control: Operate inside a chemical fume hood.

  • Static Mitigation: Use an anti-static gun or wipe on the spatula and weighing boat before use.[1]

  • Transfer: Do not pour from the stock bottle. Use a clean spatula to transfer to a weighing boat.[1]

  • Decontamination: Immediately wipe the balance area with a damp paper towel (water/surfactant) after weighing.[1] The acid is sparingly soluble in water; a mild detergent aids removal.[1]

B. Solubilization & Synthesis

The Risk: Exothermic reaction with strong bases.[1]

  • Solvent Choice: If dissolving in halogenated solvents (DCM), do not rely on standard nitrile gloves .[1] If a splash occurs, the solvent will carry the acid through the glove to your skin in seconds.[1]

  • Reaction Setup: If reacting with thionyl chloride (to make the acid chloride) or strong bases, anticipate HCl gas release or heat generation.[1] Ensure the hood sash is at the lowest working position.[1]

C. Emergency Spill Response

The Risk: Spreading the contamination during cleanup.[1]

  • Isolate: Alert nearby personnel.

  • PPE Up: Wear goggles and double nitrile gloves.[1]

  • Contain (Solid): Cover with a wet paper towel (to prevent dust) and sweep up.

  • Contain (Liquid): Absorb with vermiculite or a dedicated acid-neutralizing spill kit.[1]

    • Note: Do not use water immediately on large acid spills as it may spread the footprint.[1] Absorb first, then clean the residue.[1]

  • Disposal: Place waste in a container labeled "Halogenated Organic Waste."

Disposal Strategy (Environmental Compliance)

Because this molecule contains a Chlorine atom attached to the aromatic ring, it cannot be disposed of in standard organic waste streams in many jurisdictions.[1] It requires high-temperature incineration to prevent the formation of dioxins or incomplete combustion products.[1]

  • Waste Stream: Halogenated Organic Waste.[1]

  • Labeling: Must explicitly state "Contains Organic Chlorine."

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is acidic.

References

  • PubChem. (n.d.).[1] Compound Summary: 2-Chlorophenylacetic acid.[1][6] National Library of Medicine.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Phenylacetic acid derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.